Scandium oxide
Description
Current Research Landscape and Academic Significance of Scandium Oxide
The current research landscape for this compound is vibrant and expanding, driven by the increasing demand for high-performance materials. mcc-energy.com.cnmarketresearchintellect.com Academically, this compound is significant for its role in pushing the boundaries of material science. Researchers are actively exploring its use in solid oxide fuel cells (SOFCs) to enhance efficiency and durability. eresearch.commarketreportsworld.com In the realm of electronics, its high dielectric constant and suitability as a gate dielectric in transistors are areas of intense investigation. epomaterial.comstanfordmaterials.com Furthermore, the development of scandium-aluminum alloys for the aerospace industry continues to be a major focus, with research aimed at creating lighter and stronger materials. marketreportsworld.comaemree.com The synthesis of this compound nanoparticles and thin films is another key area of research, with studies focusing on methods like sol-gel synthesis and sputtering to control material properties for specific applications. acs.orgresearchgate.net
Interdisciplinary Research Paradigms for this compound Systems
The study of this compound systems exemplifies an interdisciplinary research paradigm, bridging chemistry, physics, and materials engineering. Chemists are focused on developing novel synthesis routes to produce high-purity this compound and its composites. acs.orgsigmaaldrich.com Physicists are investigating its fundamental properties, such as its electronic band structure and optical characteristics, which are crucial for its application in electronic and photonic devices. stanfordmaterials.commdpi.com Materials engineers, in turn, apply this fundamental knowledge to develop and optimize this compound-based components for a wide range of applications, from ceramic capacitors to high-power lasers. scandium.orgheegermaterials.com This collaborative approach is essential for unlocking the full potential of this compound in advanced technologies.
Evolution of this compound Research Focus in Material Science and Engineering
The research focus on this compound in material science and engineering has evolved significantly over the years. Initially, its primary use was in high-intensity lighting. made-in-china.commcc-energy.com.cn However, the discovery of its beneficial effects on aluminum alloys led to a surge in research for aerospace applications, where lightweight, high-strength materials are paramount. mcc-energy.com.cntreibacher.com More recently, the focus has shifted towards its application in clean energy technologies, particularly in SOFCs, where it improves ionic conductivity and thermal stability. eresearch.commarketreportsworld.com The electronics industry has also seen a growing interest in this compound for its potential in next-generation semiconductors and high-frequency devices. stanfordmaterials.comaip.org This evolution reflects the broader trends in technological advancement, with a growing emphasis on efficiency, durability, and sustainability.
Key Properties of this compound
| Property | Value |
| Chemical Formula | Sc₂O₃ |
| Appearance | White crystalline powder |
| Melting Point | 2,485 °C (4,505 °F) |
| Density | 3.86 g/cm³ |
| Crystal Structure | Cubic |
| Refractive Index | ~1.95 at 550 nm |
| Band Gap | ~6.0 eV |
Applications of this compound in Advanced Materials
| Application Area | Specific Use | Benefit of this compound |
| Aerospace | Aluminum-scandium alloys for aircraft components. mcc-energy.com.cntreibacher.com | Increases strength, reduces weight, improves fuel efficiency. marketreportsworld.comaemree.com |
| Electronics | High-k dielectric in transistors, capacitors. epomaterial.comstanfordmaterials.com | High dielectric constant, reduces leakage current, enables faster switching. stanfordmaterials.com |
| Energy | Electrolyte in Solid Oxide Fuel Cells (SOFCs). eresearch.commarketreportsworld.com | Enhances ionic conductivity and thermal stability, improving efficiency. marketreportsworld.com |
| Optics | High-refractive-index coatings, laser host materials. stanfordmaterials.comsamaterials.com | High refractive index, excellent thermal stability. stanfordmaterials.comsamaterials.com |
| Ceramics | Additive in high-performance ceramics. made-in-china.comscandium.org | Improves strength, thermal stability, and optical clarity. scandium.orgnanorh.com |
| Catalysis | Catalyst or co-catalyst in chemical reactions. sigmaaldrich.comheegermaterials.com | Enhances reaction rates in processes like catalytic cracking. heegermaterials.com |
Properties
CAS No. |
12059-91-5 |
|---|---|
Molecular Formula |
O3Sc2 |
Molecular Weight |
137.91 |
Origin of Product |
United States |
Advanced Synthesis and Fabrication Methodologies for Scandium Oxide
Solution-Based Synthesis Routes
Solution-based methods offer significant advantages, including lower cost, compositional control, and the ability to coat large or irregularly shaped substrates. researchgate.net These techniques are pivotal in producing scandium oxide in nanoparticle, nanopowder, and thin-film forms.
The sol-gel process is a versatile solution-based route for synthesizing this compound (Sc₂O₃) with controlled morphology and properties. tdl.org This method typically involves the hydrolysis and condensation of scandium precursors in a solvent to form a "sol" (a colloidal suspension of particles), which then undergoes gelation to form a "gel" (a solid network in a continuous liquid phase).
A common approach involves using scandium precursors like scandium chloride (ScCl₃) or scandium acetylacetonate (B107027) (Sc(acac)₃) in an alcoholic medium such as methoxyethanol. researchgate.netresearchgate.net The process can yield highly stable colloidal particles of scandium oxo-hydroxide (ScOOH). capes.gov.briaea.org The size and shape of these nanoparticles can be controlled by adjusting parameters like pH and reflux time. tdl.org For instance, ScOOH particles ranging from 40 to 1000 nm can be obtained by varying the pH. tdl.org One study reported the formation of lozenge-shaped platelets with dimensions of approximately 66 nm x 37 nm x 4.5 nm. capes.gov.briaea.org
These colloidal suspensions can be used to create thin films via dip-coating or spin-coating techniques. researchgate.netacs.org Subsequent drying and calcination (thermal treatment) of the gel or coated film transform the ScOOH intermediate into crystalline cubic Sc₂O₃. tdl.orgcapes.gov.br Calcination at 773 K (500°C) has been shown to retain the particle morphology while inducing densification of the material. researchgate.netcapes.gov.br This process yields mesoporous structures with high surface areas, recorded at 180 m²/g. capes.gov.briaea.org
The optical properties of sol-gel derived Sc₂O₃ thin films are a key area of research. As-prepared films from ScOOH particles can have a refractive index of around 1.60, which increases to approximately 1.84 or 1.85 after calcination at 773 K, accompanied by a decrease in film thickness due to densification. researchgate.netcapes.gov.br These films exhibit high transparency (>99.5%) at wavelengths above 300 nm, making them suitable for optical coatings. researchgate.net
Table 1: Properties of Sol-Gel Derived this compound Films
| Property | As-Prepared Film (ScOOH-based) | Calcined Film (Sc₂O₃) | Source |
|---|---|---|---|
| Calcination Temperature | N/A | 773 K (500°C) | researchgate.netcapes.gov.br |
| Refractive Index (at 350 nm) | 1.60 ± 0.01 | 1.84 ± 0.01 | researchgate.net |
| Film Thickness (example) | 60 nm | 45 nm | researchgate.net |
| Transparency (at >300 nm) | High | >99.5% | researchgate.net |
Homogeneous precipitation is a method used to synthesize uniform, monodispersed nanopowders by slowly generating the precipitating agent within the solution, which avoids localized high concentrations and rapid precipitation. The urea-based method is a well-documented example for producing this compound precursors. researchgate.netresearchgate.net
In this process, a scandium salt solution (e.g., from scandium nitrate) is heated in the presence of urea (B33335). tdl.orgresearchgate.net The thermal decomposition of urea slowly increases the pH of the solution, leading to the uniform precipitation of a scandium precursor. Unlike many other rare earth elements that precipitate as basic carbonates, Sc³⁺ ions form hydrated scandium oxyhydroxide (γ-ScOOH). researchgate.net
The type of anion present in the solution (e.g., NO₃⁻, Cl⁻, SO₄²⁻) significantly influences the morphology and chemical composition of the precursor. researchgate.net
Nitrate or Chloride Solutions: These lead to the formation of hydrated γ-ScOOH particles that are pumpkin-shaped and composed of thin, plate-like crystallites. researchgate.net
Sulfate (B86663) Solutions: The presence of sulfate ions (SO₄²⁻) changes the reaction chemistry. Instead of ScOOH, a basic scandium sulfate precursor ([Sc(OH)₁.₆(SO₄)₀.₇·ηH₂O]) precipitates, forming particles with a hexagonal morphology. researchgate.net
The subsequent thermal decomposition of these precursors yields nanocrystalline Sc₂O₃. The γ-ScOOH precursor converts directly to Sc₂O₃ at temperatures of 400°C or higher. researchgate.net In contrast, the basic sulfate precursor requires higher temperatures (≥ 900°C) to transform into the oxide, proceeding through an amorphous state and a scandium sulfate intermediate. researchgate.net Another study using ammonium (B1175870) sulfate as the precipitant resulted in a basic sulfate scandium precursor that, upon calcination, produced highly pure, spherical Sc₂O₃ powder with a particle size of about 100 nm. aip.org
Table 2: Influence of Anions in Homogeneous Precipitation of this compound Precursors
| Anion Source | Precursor Formed | Precursor Morphology | Resulting Oxide (Post-Calcination) | Source |
|---|---|---|---|---|
| Scandium Nitrate (NO₃⁻) | Hydrated γ-ScOOH | Pumpkin-shaped | Nanocrystalline Sc₂O₃ | researchgate.net |
| Scandium Chloride (Cl⁻) | Hydrated γ-ScOOH | Pumpkin-shaped | Nanocrystalline Sc₂O₃ | researchgate.net |
| Scandium Sulfate (SO₄²⁻) | Basic Scandium Sulfate | Hexagonal | Nanocrystalline Sc₂O₃ (at higher temp.) | researchgate.net |
A novel and environmentally friendly approach for fabricating high-performance dielectric thin films involves using water as the solvent for the precursor, often referred to as a water-induced or water-driven method. google.comresearchgate.net This technique avoids the use of traditional organic solvents, making the process greener and less toxic. researchgate.net It has been successfully applied to create this compound (ScOₓ) dielectrics for thin-film transistors (TFTs). google.comresearchgate.net
In this method, a scandium precursor is dissolved in deionized water to form an aqueous solution, which is then deposited as a thin film. google.comresearchgate.net The films are subsequently annealed at various temperatures. Studies have shown that annealing temperature plays a crucial role in the film's chemical composition and electrical properties. google.com X-ray Photoelectron Spectroscopy (XPS) analysis reveals changes in the oxygen bonding states within the film as the annealing temperature increases. google.com
This water-induced method has been used to fabricate ScOₓ dielectrics with excellent electrical properties, enabling the development of low-operating voltage n-type and p-type metal-oxide TFTs. google.com For example, fully water-induced indium-gallium-zinc-oxide (IGZO)/ScOₓ TFTs demonstrated a high electron mobility of 27.7 cm²/V·s and a large on/off current ratio of 2.7 x 10⁷ at an operating voltage of 3 V. google.com This represents a significant step toward achieving low-cost, all-oxide, and low-power consumption electronics. google.com
Vapor-Phase Deposition Techniques for this compound Thin Films
Vapor-phase deposition encompasses methods where precursors in the vapor state are used to grow a thin film on a substrate surface. These techniques are essential for applications requiring highly uniform, conformal, and pure thin films, particularly in the semiconductor industry.
Atomic Layer Deposition (ALD) is a sophisticated vapor-phase technique that allows for the growth of thin films with atomic-level precision. The process is based on sequential, self-limiting surface reactions between gaseous precursors. acs.org An ALD cycle typically consists of pulsing a metal-containing precursor, purging the excess, pulsing a co-reactant (oxidant), and purging again. mdpi.com This cycle is repeated to build the film layer by layer.
Various precursor systems have been developed for the ALD of this compound (Sc₂O₃). The choice of precursor and oxidant dictates the deposition temperature and the properties of the resulting film.
β-Diketonate Precursors: Sc(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione) used with ozone (O₃) as the oxidant allows for deposition in a temperature window of 335–375°C, with a growth rate of 0.125 Å/cycle. capes.gov.bracs.org These films are crystalline with a (111) orientation and have very low carbon impurity (<0.1 atom %). capes.gov.bracs.org
Cyclopentadienyl Precursors: Using (C₅H₅)₃Sc with water (H₂O) as the oxidant results in a significantly higher growth rate of 0.75 Å/cycle at temperatures between 250–350°C. capes.gov.bracs.org
Amidinate Precursors: Scandium tris(N,N′-diisopropylacetamidinate) with water is another effective system. researchgate.netharvard.edu This precursor is thermally stable (>350°C) and yields pure Sc₂O₃ films (C, N < 0.5 atom %) with a growth rate of 0.3 Å/cycle at 290°C. researchgate.netharvard.edu These films exhibit a high dielectric constant (permittivity) of approximately 17. researchgate.netresearchgate.net
ALD-grown Sc₂O₃ films are investigated for use as high-k gate dielectrics in transistors and as durable optical coatings. harvard.edu
Table 3: Comparison of ALD Precursor Systems for this compound
| Scandium Precursor | Oxidant | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Key Film Properties | Source |
|---|---|---|---|---|---|
| Sc(thd)₃ | O₃ | 335–375 | 0.125 | Crystalline, (111) orientation, low carbon impurity | capes.gov.bracs.org |
| (C₅H₅)₃Sc | H₂O | 250–350 | 0.75 | Polycrystalline | capes.gov.bracs.org |
| Sc(amd)₃ (amidinate) | H₂O | 290 | 0.3 | High purity, k ≈ 17 | researchgate.netharvard.edu |
Understanding the chemical reactions at the substrate surface is crucial for optimizing the ALD process. Mechanistic studies investigate these reaction pathways in detail.
One such study focused on the ALD of Sc₂O₃ using Sc(MeCp)₂(Me₂pz) (where MeCp = methylcyclopentadienyl, Me₂pz = 3,5-dimethylpyrazolate) and ozone (O₃) on a silicon substrate. tdl.orgaip.org In-situ spectroscopy revealed that the scandium precursor reacts not only with the surface hydroxyl (-OH) groups, as is typical in ALD, but also directly with the underlying silicon dioxide (SiO₂) layer. tdl.orgresearchgate.net This leads to the formation of a scandium silicate (B1173343) (ScSiₓOᵧ) interface layer. tdl.orgaip.org The subsequent ozone pulse combusts the precursor's ligands and oxidizes the surface. tdl.org This study highlights that atypical reactions with the substrate can occur, influencing the growth rate and interfacial chemistry, especially during the initial deposition cycles. tdl.orgresearchgate.net The reaction of the SiO₂ substrate and oxidation of the underlying silicon are temperature-dependent processes. tdl.org
Another study using in-situ mass spectrometry compared the reaction chemistry of Sc(MeCp)₃ and Gd(ⁱPrCp)₃ with water (H₂O). acs.org For both processes, the metal precursor reacts with the hydroxylated surface via proton transfer, releasing a protonated ligand. acs.org However, the extent of ligand removal during the precursor pulse differed significantly. For the Sc(MeCp)₃/H₂O process, about 56% of the ligands were released during the scandium precursor pulse, with the rest removed during the subsequent water pulse. acs.org This contrasts with the gadolinium precursor, where almost 90% of ligands were removed during the initial precursor pulse, suggesting a more CVD-like reaction due to the hygroscopic nature of the Gd₂O₃ surface. acs.org These findings demonstrate that even with similar precursor structures, the specific metal center can drastically alter the surface reaction pathways. acs.org
Chemical Vapor Deposition (CVD) of this compound
Chemical Vapor Deposition (CVD) is a process utilized to create high-quality, high-performance solid materials and thin films. wikipedia.org In a typical CVD process, a substrate is exposed to volatile precursor compounds, which then react or decompose on the substrate surface to form the desired material. wikipedia.org
The successful deposition of complex multi-component oxides like those containing scandium requires a deep understanding of precursor chemistry to ensure efficient vaporization and controlled decomposition. psu.edu For this compound, β-diketonate complexes are often considered as precursors due to their volatility and stability. harvard.edumdpi.com The selection of appropriate ligands, such as in scandium(III) acetylacetonate, allows for the deposition of polycrystalline and amorphous Sc₂O₃ thin films at ambient pressure using aerosol-assisted delivery. science.gov Another class of precursors, amidinates like scandium tris(N,N'-diisopropylacetamidinate), have been investigated for Atomic Layer Deposition (ALD), a subset of CVD, due to the thermal stability of the ligand-metal bonds. harvard.edu
The growth rates for Sc₂O₃ via CVD can be significant, with rates around 0.1 to 0.5 µm/h reported, and even as high as 500 nm/h with specific aerosol-assisted setups. psu.eduscience.gov Deposition temperatures are a critical parameter, with high growth rates for Sc₂O₃ from a β-diketonate source observed above 450°C. harvard.edu
| Precursor Type | Specific Precursor Example | Deposition Temperature | Key Characteristics/Findings | Reference |
|---|---|---|---|---|
| β-diketonate | Scandium(III) acetylacetonate | >450°C | Enables high growth rates; can be used in aerosol-assisted CVD at ambient pressure. | harvard.eduscience.gov |
| Amidinate | Scandium tris(N,N'-diisopropylacetamidinate) | Sublimes at 125°C (50 mTorr) | Precursor shows high thermal stability; suitable for ALD, producing highly conformal films. | harvard.edu |
| General Oxides | Not Specified | Not Specified | Liquid injection CVD can be used for complex oxides, requiring matched thermal properties of precursors for uniform deposition. | psu.edu |
Pulsed Laser Deposition (PLD) of this compound
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. nih.gov This process vaporizes material from the target, which then deposits as a thin film on a substrate. ioplus.nl PLD is particularly effective for depositing multi-component oxide materials because it can preserve the stoichiometry of the target material in the resulting film. ulisboa.pt
A range of experimental parameters can be adjusted in PLD to influence the properties of the deposited film, including laser fluence, wavelength, pulse repetition rate, substrate temperature, and the pressure and composition of the background gas. ulisboa.pt For instance, in the fabrication of copper this compound (CuScO₂) thin films, the oxygen pressure during deposition is a critical factor in obtaining a single-phase film. researchgate.net Similarly, the deposition of scandium-doped aluminum nitride (AlScN) films via PLD has shown the ability to achieve higher scandium concentrations compared to conventional methods like reactive sputtering. ioplus.nl
The technique is versatile, allowing for deposition in a wide range of pressures, from ultra-high vacuum to the mbar range. nih.gov This flexibility makes it suitable for creating complex structures like multilayer materials by simply alternating the targets under the laser beam. ulisboa.pt
| Deposited Material | Target Material | Substrate | Key Deposition Parameters | Resulting Film Properties/Findings | Reference |
|---|---|---|---|---|---|
| Copper this compound (CuScO₂) | Single-phase Cu₂Sc₂O₅ | α-Al₂O₃ | Optimized oxygen pressure | Single-phase, c-axis oriented film with >70% transmittance in the visible/NIR region. | researchgate.net |
| Aluminum Scandium Nitride (AlScN) | Not specified | Not specified | Not specified | Achieved scandium concentrations of at least 40%, enhancing the signal-to-noise ratio in piezoMEMS devices. | ioplus.nl |
| General Oxide Films | Solid Target Material | Single-crystal oxide | Laser Wavelength: 193-308 nm (Excimer) | Produces high-density films with uniform thickness and correct stoichiometry. | nih.govcoherent.com |
Molecular Beam Epitaxy (MBE) of this compound
Molecular Beam Epitaxy (MBE) is a deposition method that takes place in a high or ultra-high vacuum environment, involving the reaction of one or more thermal beams of atoms or molecules with a crystalline surface. nsf.gov This technique offers precise control over film thickness, composition, and stoichiometry at the atomic layer level, leading to the growth of high-purity, single-crystalline films with low defect densities. nsf.govresearchgate.net
In the context of scandium-containing materials, MBE has been used to grow epitaxial films of scandium nitride (ScN) and scandium gallium oxide ((Sc₂O₃)ₓ(Ga₂O₃)₁₋ₓ). researchgate.netaip.org The source materials typically include elemental scandium evaporated from a high-temperature effusion cell and a reactive gas, such as nitrogen radicals or an oxygen plasma, to form the desired compound. researchgate.netaip.org
The growth conditions, particularly the substrate temperature and the flux ratio of the constituent elements, are crucial in determining the electrical and structural properties of the resulting films. aip.org For example, in the growth of ScN on magnesium oxide (MgO) substrates, the substrate temperature and the ratio of scandium to nitrogen flux significantly affect the film's properties. aip.org Similarly, for the growth of (Sc₂O₃)ₓ(Ga₂O₃)₁₋ₓ, MBE allows for precise control over the stoichiometry by using independent sources for the different elements. researchgate.net
| Deposited Material | Substrate | Scandium Source | Reactive Species Source | Growth Temperature | Key Findings | Reference |
|---|---|---|---|---|---|---|
| This compound (Sc₂O₃) | GaN (0001) | Elemental Sc | Electron Cyclotron Resonance (ECR) oxygen plasma | Not Specified | Resulted in atomically smooth films with low defect density. | researchgate.net |
| Scandium Nitride (ScN) | MgO (100) | Elemental Sc (effusion cell) | Radio frequency (RF) plasma nitrogen source | 500-800°C | Film properties are highly dependent on growth temperature and Sc/N flux ratio. | aip.org |
| Scandium Aluminum Nitride (ScₓAl₁₋ₓN) | Si (111) | Elemental Sc (effusion cell) | Radio-frequency plasma nitrogen source | 300-740°C | Lower growth temperatures (300-500°C) are required to prevent cracking and obtain pure wurtzite layers. | arxiv.org |
Solid-State Reaction Methods for this compound Ceramics and Composites
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid starting materials at high temperatures to produce a new solid material, such as a polycrystalline ceramic or composite. sigmaaldrich.com This method is fundamental in producing various this compound-based materials.
One significant application is the synthesis of scandia-stabilized zirconia (ScSZ), a material with high ionic conductivity used in solid oxide fuel cells. psu.edu In one approach, ScSZ with the composition (Sc₂O₃)₀.₀₈(ZrO₂)₀.₉₂ was prepared via the thermal decomposition of precursor complexes, which allows for a short sintering time at a relatively low temperature of 1300°C. psu.edu Another route is a solution-assisted solid-state reaction method used to prepare scandium-substituted Na₃Zr₂(SiO₄)₂(PO₄), a sodium-ion conductor. acs.org
Solid-state reactions are also employed in the processing of scandium-containing minerals. For instance, scandium phosphate (B84403) can be converted to this compound (Sc₂O₃) through a solid-state reaction with sodium nitrate. researchgate.net This conversion is completed at around 670°C and is influenced by the heating rate. researchgate.net Furthermore, transparent this compound ceramics can be fabricated by the hot pressing of highly dispersed Sc₂O₃ powders, often with the aid of a sintering additive like lithium fluoride (B91410). researchgate.net
| Target Material/Composite | Starting Reactants | Reaction/Sintering Temperature | Methodology | Key Findings | Reference |
|---|---|---|---|---|---|
| Scandia-Stabilized Zirconia (ScSZ) | Precursor complexes of Sc and Zr with EDTA | 1300°C (sintering) | Thermo-decomposition of precursor complexes | Produces a polyphasic material (cubic and rhombohedral) with high ionic conductivity. | psu.edu |
| This compound (Sc₂O₃) | Scandium Phosphate, Sodium Nitrate | 670°C | Solid-state conversion | Successfully converts scandium phosphate to Sc₂O₃, separating it from the phosphate group. | researchgate.net |
| Scandium-Substituted NASICON | Na₃₊ₓScₓZr₂₋ₓ(SiO₄)₂(PO₄) precursors | Not Specified | Solution-assisted solid-state reaction | Produces a polycrystalline sodium-ion conductor with optimal conductivity at x=0.4. | acs.org |
| Transparent Sc₂O₃ Ceramic | Highly dispersed Sc₂O₃ powder, Lithium Fluoride (sintering aid) | 1600°C (hot pressing) | Hot pressing | Achieves optical transmittance above 78%. | researchgate.net |
Advanced Characterization and Structural Analysis of Scandium Oxide Materials
Crystallographic Investigations and Phase Transitions
Crystallographic studies are fundamental to understanding the arrangement of atoms within scandium oxide and how this arrangement changes under different conditions.
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of this compound. This compound typically adopts a cubic crystal structure, specifically the bixbyite structure type. wikipedia.orgheegermaterials.com This structure belongs to the space group Ia-3 (No. 206) and has a tetrahedral point group (Th). wikipedia.org
The lattice parameter of the cubic phase of this compound has been determined with high precision through XRD analysis. Reported values for the lattice constant 'a' are typically around 9.85 pm (9.85 Å). wikipedia.orgsihaulichemicals.com More specific measurements have reported values such as 9.8459 ± 0.0015 Å at 20 ± 2 °C and 9.86 Å. cdnsciencepub.commaterialsproject.org For nanocrystalline this compound, a lattice parameter of 9.8378 Å has been reported. researchgate.net In thin films epitaxially grown on sapphire (α-Al₂O₃), the lattice constant has been measured to be 9.869 Å. aip.org The bulk lattice constant for this compound is also cited as 9.86 Å. uwo.ca
XRD patterns of this compound clearly show diffraction peaks corresponding to the cubic bixbyite phase. For instance, in epitaxially grown films, peaks corresponding to the (222) and (444) planes are prominently observed. aip.orguwo.ca Rietveld refinement of XRD data is a powerful method used to obtain detailed structural parameters, including atomic positions. cdnsciencepub.com
While the cubic phase is the most common, a trigonal phase with the R-3c space group has also been described for Sc₂O₃. materialsproject.org This corundum-structured phase has lattice parameters of a = 5.35 Å, b = 5.35 Å, and c = 14.25 Å, with angles α = 90.00°, β = 90.00°, and γ = 120.00°. materialsproject.org
Interactive Data Table: Lattice Parameters of this compound
| Phase | Crystal System | Space Group | Lattice Constant (a) | Reference |
| Bixbyite | Cubic | Ia-3 | 9.85 pm | wikipedia.org |
| Bixbyite | Cubic | Ia-3 | 9.8459 ± 0.0015 Å | cdnsciencepub.com |
| Bixbyite | Cubic | Ia-3 | 9.86 Å | materialsproject.orguwo.ca |
| Bixbyite (nanocrystalline) | Cubic | Ia-3 | 9.8378 Å | researchgate.net |
| Bixbyite (thin film) | Cubic | Ia-3 | 9.869 Å | aip.org |
| Corundum | Trigonal | R-3c | a = 5.35 Å, c = 14.25 Å | materialsproject.org |
Neutron diffraction provides complementary information to XRD, particularly regarding the positions of lighter atoms like oxygen and for studying lattice dynamics. Early neutron diffraction studies on this compound helped in refining the understanding of its crystal structure. materialsproject.org More recent studies have utilized neutron scattering to investigate the lattice dynamics of related materials, such as scandium trihydride, which provides insights into the vibrational properties of the scandium lattice. issp.ac.ruresearchgate.net Inelastic neutron scattering (INS) is a powerful technique for studying the vibrational spectra (phonons) of materials. issp.ac.ruresearchgate.net While specific recent in-depth neutron diffraction studies focused solely on the lattice dynamics of this compound were not prevalent in the search results, the technique remains crucial for a complete understanding of its structural properties. For instance, neutron total scattering has been effectively used to study negative thermal expansion in scandium trifluoride, a phenomenon dependent on lattice dynamics. aps.org
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the microstructure of this compound materials from the nanoscale to the microscale.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of this compound. SEM images of scandia samples can reveal agglomerates with porous, sponge-like morphologies, especially in materials prepared by propellant synthesis. researchgate.net It has also been used to study cell adhesion on sintered and abraded scandia surfaces for biocompatibility studies. nih.gov In the context of alloys, SEM is used to observe the effects of scandium addition on the microstructure, such as grain refinement and the morphology of different phases. researchgate.net
Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the characterization of nanoparticle size and shape, as well as the study of crystal defects and interfaces. researchgate.net TEM has been used to observe the size distribution and homogeneity of this compound nanocrystals. researchgate.net High-resolution TEM (HR-TEM) can be used to assess the structural perfection and interface sharpness of epitaxially grown this compound thin films. uwo.ca For instance, studies on Sc₂O₃ films on silicon substrates have shown flat, smooth films with sharp interfaces. uwo.ca Both SEM and TEM are often used in conjunction with other techniques like XRD and Energy-Dispersive X-ray Spectroscopy (EDX) for a comprehensive analysis of the material's structure and composition. researchgate.netresearchgate.net
Spectroscopic and Optical Characterization Techniques
Spectroscopic techniques are vital for probing the vibrational properties and optical constants of this compound, which are crucial for its applications in electronics and photonics.
Fourier Transform Infrared (FTIR) spectroscopy is used to study the vibrational modes of chemical bonds within a material. In this compound, FTIR spectra typically show peaks in the far-infrared region that are assigned to the vibrational modes of the Sc-O bonds. researchgate.net Specifically, FTIR peaks below 500 cm⁻¹ are characteristic of Sc-O vibrations. researchgate.net The technique can be used to monitor the transformation of precursor materials, such as scandium oxyhydroxide (ScOOH), into this compound upon calcination. researchgate.net For thin films, FTIR can be used to analyze the bonding structure. ucm.es For example, in Sc₂O₃ films deposited on silicon, a band around 1050 cm⁻¹ can indicate the presence of an interfacial SiOₓ layer, corresponding to the O-Si-O asymmetric stretching mode. ucm.es In situ FTIR has also been employed to study the reaction mechanisms during the atomic layer deposition (ALD) of this compound films. aip.org
Interactive Data Table: Characteristic FTIR Peaks for this compound and Related Species
| Wavenumber (cm⁻¹) | Assignment | Reference |
| < 500 | Vibrational modes of Sc-O | researchgate.netresearchgate.net |
| ~1050 | Transverse optical asymmetric stretching of O-Si-O (in films on Si) | ucm.es |
| 920 ± 60 | Vibrational mode in surface O-Sc=O groups | aip.org |
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. This technique has been extensively used to characterize this compound thin films. byu.eduusu.edu By analyzing the change in polarization of light reflected from a sample, a model-based analysis can yield valuable information about the film's properties. aip.org
For this compound, spectroscopic ellipsometry has been used to measure film thickness and to determine its refractive index, which is approximately 1.95 at a wavelength of 550 nm. scandium.org The technique is also sensitive to surface roughness and the presence of interfacial layers, which are incorporated into the optical model for accurate analysis. aip.org Studies on this compound films have used spectroscopic ellipsometry to optimize deposition processes and to understand how factors like oxygen flow rate during sputtering affect the optical properties and band gap of the material. mdpi.com The band gap of this compound has been reported to be as high as 6.0 eV. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com For this compound, XPS provides critical information on the oxidation states and stoichiometry of the constituent elements, typically with an information depth of less than 10 nm. mdpi.com
The analysis of scandium is primarily focused on the Sc 2p region of the spectrum. thermofisher.com The Sc 2p peak features spin-orbit components, Sc 2p3/2 and Sc 2p1/2, which are separated by an energy increment that varies with the chemical state. thermofisher.comxpsfitting.com For pure metallic scandium, the Sc 2p3/2 peak is observed at a binding energy (BE) of approximately 398.5 eV. thermofisher.com In its common oxide form, Sc2O3, this peak shifts to a higher binding energy. Studies have reported the Sc 2p3/2 peak for Sc2O3 at values around 401.7 eV to 402.2 eV. mdpi.comxpsfitting.com In scandia-ceria-stabilized zirconia, the Sc 2p3/2 BE value for Sc³⁺ in the cubic phase was found at 402.05 eV. mdpi.com Another chemical state, scandium oxyhydroxide (ScO(OH)), shows a further shift to approximately 402.7 eV. thermofisher.com
The O 1s spectrum is also crucial for analyzing this compound films. A peak at a binding energy of about 529.7 eV is indicative of the lattice oxygen in the Sc-O-Sc bond. xpsfitting.commdpi.com Often, a second peak appears at a higher binding energy, around 531.2 eV, which is attributed to oxygen defects within the film. mdpi.com The relative areas of these two peaks in the O 1s spectrum can be used to quantify the concentration of oxygen defects. mdpi.com
Table 1: Representative XPS Binding Energies for Scandium Compounds
| Chemical State | Sc 2p3/2 Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |
|---|---|---|---|
| Scandium Metal (Sc) | 398.5 | N/A | thermofisher.com |
| This compound (Sc₂O₃) | 401.7 - 402.2 | 529.7 (Lattice) | mdpi.comthermofisher.comxpsfitting.commdpi.com |
| Scandium Oxyhydroxide (ScO(OH)) | 402.7 | N/A | thermofisher.com |
Surface Morphology and Interface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a material's surface. sciopen.commdpi.com It is widely used to characterize the surface morphology, topography, and roughness of thin films like this compound. researchgate.netresearchgate.net
Studies on this compound films have shown that deposition conditions significantly influence the surface morphology. For instance, in Sc2O3 films prepared by ion-beam sputtering, the surface roughness is heavily dependent on the oxygen flow rate during deposition. researchgate.net A high number of surface defects can increase surface roughness. researchgate.net Research has demonstrated that by optimizing the oxygen flow rate, a very smooth surface can be achieved. researchgate.net One study found that for Sc2O3 films, a flow rate of 15 standard-state cubic centimeters per minute (sccm) resulted in the lowest root mean square (Rq) surface roughness of 0.393 nm. researchgate.net In contrast, films deposited with no oxygen flow (0 sccm) exhibited a much higher Rq of 0.956 nm, which was attributed to a larger number of surface defects. researchgate.net
Table 2: Surface Roughness of Sc₂O₃ Films vs. Oxygen Flow Rate
| Oxygen Flow Rate (sccm) | Rq (nm) | Surface Characteristics | Reference |
|---|---|---|---|
| 0 | 0.956 | Many surface defects, rough surface | researchgate.net |
| 15 | 0.393 | Very smooth surface, lowest defect concentration | researchgate.net |
| 25 | 0.495 | Increased roughness compared to 15 sccm | researchgate.net |
| 35 | 0.569 | Further increase in roughness | researchgate.net |
The interface between this compound and various substrates is critical for its application in electronic devices, particularly as a gate dielectric. researchgate.netmdpi.com Sc2O3 has been investigated on substrates like silicon (Si) and gallium nitride (GaN). mdpi.comresearchgate.net The quality of the GaN/substrate interface can be affected by factors such as thermal expansion coefficient mismatches and substrate roughness, which influence defect density. mdpi.com
X-ray photoelectron spectroscopy is a key technique for determining the band alignment at these heterointerfaces. For the Sc2O3/GaN system, the valence band offset (ΔEv) was measured to be 0.42 ± 0.07 eV. researchgate.net Given an experimental band gap of 6.0 eV for the Sc2O3 film, this implies a conduction band offset (ΔEc) of 2.14 eV, a crucial parameter for designing GaN-based semiconductor devices. researchgate.net The interface between Sc2O3 and GaN has demonstrated low trap densities, making it suitable for metal-oxide-semiconductor diodes and for mitigating current collapse in AlGaN/GaN heterostructure transistors. researchgate.net In addition to GaN, this compound thin films have been deposited on silicon substrates to explore their properties for various electronic applications. mdpi.com
Advanced Defect Characterization and Quantification
Time-Differential Perturbed Angular Correlation (TDPAC) spectroscopy is a sensitive nuclear technique used to investigate the local electromagnetic fields in crystalline materials. wikipedia.orgcern.ch It measures hyperfine interactions, such as the electric-field gradient (EFG), at the site of a radioactive probe nucleus introduced into the host lattice. wikipedia.orgbohrium.com This method requires only a very small number of probe atoms (around 10-1000 billion) per measurement. wikipedia.org
In scandium sesquioxide (Sc2O3), which has a cubic bixbyite structure, TDPAC has been employed using ⁴⁴Ti→⁴⁴Sc tracers to study the nuclear quadrupole interaction. bohrium.comresearchgate.netresearchgate.net This allows for the characterization of the EFG at the two non-equivalent cation sites (C₂ and S₆ or C₃ᵢ) within the Sc2O3 lattice. researchgate.net Ab initio calculations performed alongside TDPAC experiments show that the EFG at the scandium sites originates primarily from the population of Sc 3p orbitals. researchgate.net The combination of TDPAC experiments and theoretical calculations provides a powerful approach to identify the observed hyperfine interactions and determine the sign of the EFG, which is not possible with conventional TDPAC alone. researchgate.net These studies also offer insights into the preferential occupation of specific cationic sites by doping impurities. researchgate.net
The concentration and nature of point defects, such as oxygen vacancies and interstitials, significantly influence the physical properties of this compound films. mdpi.comresearchgate.net These defects can affect optical properties, residual stress, and the laser-induced damage threshold. mdpi.comresearchgate.net
Ion-beam sputtering (IBS) is a deposition technique where the oxygen content, and thus the defect concentration, in the resulting Sc2O3 films can be controlled by varying the oxygen flow rate during the process. mdpi.comresearchgate.net Studies have shown a direct correlation between the number of oxygen defects and the film's properties. mdpi.com For example, films deposited with a very low oxygen flow rate (0 sccm) exhibit the largest number of oxygen defects, leading to poor transmittance and low laser-induced damage thresholds. mdpi.com
XPS is used to quantify these defects by analyzing the O 1s peak. mdpi.com The peak is often deconvoluted into two components: one for lattice oxygen (Sc-O-Sc) at ~529.7 eV and another for oxygen in defect sites at ~531.2 eV. mdpi.com By calculating the area of these peaks, the atomic percentage of oxygen defects can be determined. Research indicates that the defect concentration is minimized at an optimal oxygen flow rate (e.g., 15 sccm), which corresponds to the best optical and surface quality. mdpi.com An increase in the volume fraction of Sc2O3 in mixed films has also been linked to changes in the concentrations of interstitial oxygen and oxygen vacancies, which in turn affects the residual stress in the film. researchgate.net
Table 3: Atomic Percent of Oxygen Defects in Sc₂O₃ Films vs. Oxygen Flow Rate
| Oxygen Flow Rate (sccm) | Atomic Percent of Oxygen Defect (%) | Reference |
|---|---|---|
| 0 | 25.4 | mdpi.com |
| 15 | 11.2 | mdpi.com |
| 25 | 13.5 | mdpi.com |
| 35 | 14.1 | mdpi.com |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials as a function of temperature. labmanager.comri.se For this compound and its precursors, these methods provide invaluable insights into thermal stability, decomposition pathways, and phase transitions. By subjecting a sample to a controlled temperature program, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can elucidate the transformations that occur upon heating. ri.se
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Phase Transformations
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, often complementary, thermal analysis methods. TGA measures changes in the mass of a sample as a function of temperature or time, providing quantitative data on processes involving mass loss, such as decomposition or dehydration. labmanager.com DSC, on the other hand, measures the difference in heat flow between a sample and a reference material as a function of temperature, allowing for the identification of thermal events like phase transitions, melting, and crystallization, whether they are endothermic or exothermic. labmanager.comresearchgate.net
The combined use of TGA and DSC is particularly effective for studying the synthesis of this compound (Sc₂O₃) from its precursors, where decomposition and crystallization events occur. Research has utilized these techniques to monitor the transformation of various scandium compounds into the final oxide product.
For example, the thermal decomposition of scandium oxohydroxide (ScOOH) to form this compound has been investigated using TGA-DSC. scientific.netresearchgate.net In one study, the thermal analysis of a ScOOH xerogel, produced via a sol-gel method, showed a significant mass loss event occurring between approximately 250°C and 500°C. This mass loss corresponds to the dehydroxylation of ScOOH, leading to the formation of Sc₂O₃. The DSC curve associated with this transformation typically shows a broad endothermic peak related to the removal of water, followed by an exothermic peak indicating the crystallization of the amorphous product into the stable cubic phase of Sc₂O₃.
Similarly, the thermal decomposition of scandium selenite (B80905) compounds to yield this compound has been detailed. akjournals.com For the compound Sc₂(SeO₃)₃·5H₂O, TGA shows a multi-stage decomposition. The initial mass loss below 280°C is attributed to the removal of water of crystallization. akjournals.com Subsequent heating leads to the decomposition of the selenite, liberating selenium dioxide (SeO₂) at higher temperatures and eventually forming this compound. akjournals.com For instance, the transformation of Sc₂(SeO₃)₃ to Sc₂O₃·2SeO₂ occurs between 720-760°C. akjournals.com
The data below, derived from thermal analysis studies, illustrates the key stages in the transformation of scandium precursors into this compound.
Interactive Table 1: Thermal Decomposition Events of Scandium Precursors
| Precursor Compound | Temperature Range (°C) | Mass Loss (%) | Associated Process | Thermal Event (DSC) | Reference |
| Sc₂(SeO₃)₃·5H₂O | 100 - 280 | ~14.4 | Dehydration (loss of 5 H₂O) | Endothermic peak at 195°C | akjournals.com |
| Sc₂(SeO₃)₃·5H₂O | >630 | - | Crystallization of amorphous product | Exothermic peak at 660°C | akjournals.com |
| Sc₂(SeO₃)₃ | 720 - 760 | - | Decomposition to Sc₂O₃·2SeO₂ | - | akjournals.com |
| Sc₂(SeO₃)₃ | 760 - 845 | - | Decomposition to Sc₂O₃·SeO₂ | - | akjournals.com |
| ScOOH | 250 - 500 | - | Dehydroxylation to Sc₂O₃ | Endothermic (dehydration), Exothermic (crystallization) | rsc.org |
These findings demonstrate the utility of TGA and DSC in mapping the thermal pathways for the synthesis of this compound from different starting materials. The precise temperatures for these transformations can be influenced by factors such as particle size and heating rate. scientific.net By analyzing the mass changes and heat flow, researchers can optimize the calcination conditions required to produce pure, crystalline this compound.
Electronic and Optical Phenomena: Fundamental Investigations in Scandium Oxide
Electronic Band Structure Calculations and Experimental Verification
The electronic band structure of scandium oxide (Sc₂O₃) has been a subject of significant research, driven by its potential applications in various electronic and optical devices. These investigations have employed both theoretical calculations and experimental techniques to elucidate the material's fundamental electronic properties.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of materials, including this compound. acs.orgacs.orgnih.govaps.org DFT calculations allow for the prediction of various electronic properties, such as the band gap, density of states (DOS), and the nature of chemical bonding.
Theoretical studies using DFT have explored the electronic properties of Sc₂O₃ in various forms, from small clusters to bulk materials. aps.org For instance, screened hybrid DFT has been shown to provide a more accurate description of the localized 3d electronic states of scandium compared to standard DFT calculations. aps.org These studies have revealed that the ground states of small this compound clusters can be determined by the sequential oxidation of a "core" scandium cluster. aps.org A key finding from these calculations is the strong hybridization between the O-2p and Sc-3d orbitals, which is a dominant feature near the Fermi level. aps.org
DFT has also been employed to study more complex systems, such as this compound endohedral metallofullerenes. acs.orgacs.orgnih.gov In these systems, a this compound cluster is encapsulated within a fullerene cage. acs.orgacs.orgnih.gov DFT computations have revealed differences in the electronic structures of compounds like Sc₄(μ₃-O)₂@Ih-C₈₀ and Sc₄(μ₃-O)₃@Ih-C₈₀. acs.orgacs.orgnih.gov For example, in Sc₄(μ₃-O)₂@Ih-C₈₀, the highest occupied molecular orbital (HOMO) is localized on the metal cluster, whereas in Sc₄(μ₃-O)₃@Ih-C₈₀, it is localized on the carbon cage. acs.orgacs.orgnih.gov
Furthermore, DFT calculations have been used to investigate the effects of doping on the electronic structure of other oxides, providing insights that can be relevant to understanding doped Sc₂O₃. For example, studies on scandium-doped titanium dioxide (TiO₂) have shown that Sc doping can induce p-type conductivity. ijcce.ac.ir
The effective masses of charge carriers (electrons and holes) are crucial parameters that govern the transport properties of a semiconductor. In this compound, both theoretical and experimental efforts have been made to determine these values and understand their implications for electrical conductivity.
Theoretical calculations based on DFT and Boltzmann transport theory have been used to model the transport properties of scandium-containing compounds. acs.org These models can predict effective carrier masses and conductivity. For instance, in layered oxychalcogenide semiconductors containing scandium, such as Sr₂ScO₃CuS and Sr₂ScO₃CuSe, DFT calculations have predicted their transport properties, including effective hole and electron masses. acs.org
Experimental studies on scandium nitride (ScN), a related compound, have shown that it is a highly degenerate n-type semiconductor. aip.org The carrier concentration in ScN films is sensitive to growth conditions. aip.org While not directly Sc₂O₃, these findings on a related scandium compound provide valuable context for understanding charge transport in scandium-based materials.
The incorporation of scandium into other oxide systems has also been shown to influence their transport properties. For example, in scandium-doped zinc cadmium oxide, the alloying of CdO with ZnO and the introduction of scandium increased the density of states effective mass without decreasing carrier mobility, leading to a large power factor. rsc.org
| Material System | Calculation/Measurement Method | Key Findings | Reference |
| Sr₂ScO₃CuCh (Ch = S or Se) | DFT with Boltzmann Transport Theory | Predicted good p-type transport properties with hole masses around 0.6-1.0 me. | acs.org |
| Sc-doped ZnCdO | Experimental (Hall Measurement) | Increased density of states effective mass without decreasing carrier mobility. | rsc.org |
| ScN Thin Films | Experimental (Hall Coefficient Measurement) | Confirmed highly degenerate n-type semiconductor behavior. | aip.org |
| Sc₂O₃ | Theoretical (Tunneling Probability Calculation) | Tunneling is sensitive to effective mass; efficient for masses ~0.1 for thicknesses up to 1.5 nm. | aip.org |
Optical Absorption and Emission Mechanisms
The optical properties of this compound, particularly its absorption and emission characteristics, are of great interest for applications in optical coatings, lasers, and other optoelectronic devices.
This compound is known for its wide band gap and a broad region of low absorption from the near-UV to the mid-IR. researchgate.net This makes it a promising material for high-power laser applications due to its high damage resistance. mdpi.com The optical properties, including the refractive index and extinction coefficient, are influenced by factors such as the deposition method and stoichiometry. researchgate.netresearchgate.net
The luminescence of this compound can be activated by doping with various ions. For instance, erbium-doped this compound (Sc₂O₃:Er³⁺) nanocrystals exhibit both Stokes and anti-Stokes emissions. scispace.com The mechanisms responsible for the anti-Stokes emission, where lower energy photons are converted to higher energy light, have been found to be dependent on the dopant concentration. scispace.com At low Er³⁺ concentrations (0.1 mol%), excited state absorption (ESA) is the dominant upconversion mechanism, while at higher concentrations (10 mol%), energy transfer upconversion (ETU) becomes dominant. scispace.com
The quantum efficiency of luminescence is a critical parameter that measures the efficiency of the conversion of absorbed photons to emitted photons. In Mn⁴⁺-activated strontium scandium oxyfluoride (Sr₂ScO₃F:Mn⁴⁺), the internal and external quantum yields were determined to be 50.5% and 43.5%, respectively, under excitation at 345 nm. frontiersin.org This material exhibits a strong emission peak at 697 nm. frontiersin.org
Furthermore, the incorporation of scandium into indium oxide has been shown to suppress oxygen vacancies and free carrier generation, leading to excellent optical modulation in quantum dot hybrid light-emitting field-effect transistors with a high external quantum efficiency of 8.7%. acs.orgnih.gov
| Material | Dopant | Emission Peak | Quantum Efficiency | Upconversion Mechanism | Reference |
| Sc₂O₃ Nanocrystals | Er³⁺ | Green & Red (Anti-Stokes) | Not specified | ESA (low conc.), ETU (high conc.) | scispace.com |
| Sr₂ScO₃F | Mn⁴⁺ | 697 nm | Internal: 50.5%, External: 43.5% | Not applicable | frontiersin.org |
| Sc-incorporated In₂O₃ | Quantum Dots | Red | External: 8.7% | Not applicable | acs.orgnih.gov |
The stoichiometry, or the ratio of scandium to oxygen atoms, plays a crucial role in determining the optical properties of this compound films. researchgate.netacs.org Deviations from the ideal stoichiometric composition (Sc₂O₃) can lead to the formation of defects, such as oxygen vacancies, which in turn affect the material's refractive index, extinction coefficient, and band gap.
Studies on Sc₂O₃ films prepared by reactive magnetron sputtering have shown that stoichiometric films exhibit the highest refractive index (2.08 at 355 nm) and the lowest extinction coefficient (0.7 x 10⁻³ at 355 nm). researchgate.net Both under-stoichiometric and over-stoichiometric films show a decrease in refractive index and an increase in the extinction coefficient. researchgate.net
Similarly, in films prepared by ion-beam sputtering, the number of oxygen defects, controlled by the oxygen flow rate during deposition, significantly impacts the optical properties. mdpi.com Films with a higher number of oxygen defects exhibit lower transmittance and a reduced band gap. mdpi.com Conversely, films with the lowest number of oxygen defects show the best transmittance and the highest band gap of 6.05 eV. mdpi.com
The deposition method itself also influences stoichiometry and, consequently, the optical properties. For example, films deposited by atomic layer epitaxy using different precursors can result in stoichiometric films with low carbon and hydrogen content. acs.org
Dielectric Response and Electrical Transport Mechanisms
This compound possesses a high dielectric constant (around 13), making it a candidate for high-k dielectric applications in electronic devices. aip.org Its dielectric properties and the mechanisms governing electrical transport are critical for its performance in such applications.
The incorporation of scandium into other materials can significantly enhance their dielectric properties. For instance, doping aluminum nitride (AlN) with scandium has been shown to increase the dielectric constant. aip.orgmdpi.com In one study, the relative permittivity of AlN increased from 10.66 to 34.67 with the addition of scandium. mdpi.com This enhancement is attributed to the increased ionic polarization of Sc-N bonds and defect-induced interfacial charge accumulation. mdpi.com
The electrical transport mechanism in scandium-containing materials can vary depending on factors like doping concentration and the applied electric field. In Sc-doped AlN films, the conduction mechanism can transition from Ohmic conduction to space-charge-limited current (SCLC) at higher Sc concentrations. mdpi.com In other systems, such as M-type barium hexaferrites, scandium substitution has been found to influence the transport properties, with conduction mechanisms like the overlapping large polaron tunneling (OLPT) model being observed. researchgate.net
Investigations into the electrical properties of perovskite materials have also shed light on transport mechanisms that could be relevant to understanding scandium-containing perovskites. uliege.bersc.org These studies often employ impedance spectroscopy to probe the dominant transport mechanisms, which can include models like the correlated barrier hopping (CBH) and non-overlapping small polaron tunneling (NSPT). uliege.bersc.org
Dielectric Constant and Loss Tangent Characterization
This compound (Sc₂O₃) is recognized as a high-k dielectric material, signifying its ability to store more charge at a given voltage compared to silicon dioxide. Research indicates that Sc₂O₃ possesses a dielectric constant (k) of approximately 14. researchgate.netharvard.edu This property, combined with a large bandgap of about 6.0 eV, makes it a suitable candidate for applications such as an alternative gate dielectric for silicon. researchgate.net
The introduction of scandium into other oxide systems has been shown to significantly influence their dielectric properties. For instance, doping hafnium dioxide (HfO₂) with scandium can increase its dielectric permittivity substantially. In one study, Sc₀.₁₀Hf₀.₉₀Oₓ films exhibited a cubic crystal structure and a dielectric constant of 32, a strong increase from the value of 16 for undoped monoclinic HfO₂. nsf.gov Similarly, incorporating scandium into aluminum nitride (AlN) thin films results in an increased dielectric constant. mdpi.com For Al₁₋ₓScₓN thin films, the relative permittivity was observed to increase from 10.66 for pure AlN to 34.67 for a scandium concentration of x = 0.43, which represents a 225% enhancement. researchgate.net This improvement is attributed to the enhanced polarization of Sc-N bonds and effects from interfacial charge accumulation. researchgate.net However, this increase in dielectric constant was accompanied by a rise in the dielectric loss tangent (tanδ) from 0.15% to 6.7%. researchgate.net
In more complex oxide systems, such as lead scandium tantalate (PST, or PbSc₀.₅Ta₀.₅O₃), exceptionally high dielectric constants have been reported. Sintered PST derived from mechanically activated mixed oxides can exhibit a maximum dielectric constant greater than 13,000 with a low dielectric loss of 0.032. aip.org The degree of chemical ordering on the B-site of the perovskite structure also plays a crucial role; the dielectric constant maximum was seen to increase from 2210 for a disordered film to 6750 for a highly ordered film. princeton.edu
Interactive Table 1: Dielectric Properties of this compound and Related Compounds
| Compound/System | Dielectric Constant (k) | Loss Tangent (tanδ) | Frequency/Conditions | Source(s) |
| Sc₂O₃ | ~14 | Not Specified | researchgate.netharvard.edu | |
| Sc₀.₁₀Hf₀.₉₀Oₓ | 32 | Not Specified | nsf.gov | |
| Al₀.₅₇Sc₀.₄₃N | 34.67 | 0.067 (6.7%) | 1 MHz | researchgate.net |
| Lead Scandium Tantalate (PST) | >13,000 | 0.032 | Sintered from mechanical activation | aip.org |
| Lead Scandium Tantalate (PST) Film | 2210 (disordered) | Not Specified | 10 kHz | princeton.edu |
| Lead Scandium Tantalate (PST) Film | 6750 (ordered) | Not Specified | 10 kHz | princeton.edu |
Carrier Concentration and Mobility Studies
This compound (Sc₂O₃) is primarily investigated for its properties as a wide-bandgap insulator, making it suitable for applications as a gate dielectric. researchgate.netresearchgate.net Consequently, detailed studies quantifying its intrinsic carrier concentration and mobility are not as prevalent as for semiconducting materials. The high electrical resistivity and low leakage currents observed in Sc₂O₃ films are indicative of a very low free carrier concentration. researchgate.net Research on Metal-Insulator-Semiconductor (MIS) structures using Sc₂O₃ has shown that post-deposition annealing can lead to a lower effective charge density, further enhancing its insulating properties. researchgate.net In High Electron Mobility Transistors (HEMTs), a Sc₂O₃ dielectric layer has been proven effective in depleting carriers within the device channel. harvard.edu
This contrasts sharply with scandium nitride (ScN), a related compound that is a degenerate n-type semiconductor. aip.orgaip.org ScN consistently exhibits very high carrier concentrations, typically in the range of 10¹⁹ to 10²¹ cm⁻³, even without intentional doping. aip.orgaip.org The electron mobility in ScN films has been reported to be between 50 and 130 cm²·V⁻¹·s⁻¹ for undoped films, with some studies showing values around 150 cm²·V⁻¹·s⁻¹. mdpi.comaip.org The high carrier concentration in ScN is often attributed to impurities, particularly oxygen substituting for nitrogen, which acts as a donor defect. aip.orgdiva-portal.org The significant differences in the electrical transport properties between insulating Sc₂O₃ and semiconducting ScN highlight their distinct electronic structures and potential applications.
Interactive Table 2: Comparison of Typical Electrical Properties of ScN (for context)
| Parameter | Typical Value Range | Unit | Source(s) |
| Carrier Concentration (n) | 10¹⁹ - 10²¹ | cm⁻³ | aip.orgaip.org |
| Hall Mobility (µ) | 50 - 150 | cm²·V⁻¹·s⁻¹ | mdpi.comaip.org |
Leakage Current Mechanisms in this compound Films
The performance of this compound as a dielectric material is critically dependent on its ability to block current flow. For Sc₂O₃ films, low electrical leakage currents and a high breakdown field of over 5 MV/cm have been demonstrated, underscoring their robust insulating nature. researchgate.net However, at a microscopic level, charge transport can still occur through various leakage mechanisms, particularly in thin films and under electrical stress.
Investigations into Sc₂O₃-based gate stacks have identified several key leakage mechanisms. One prominent mechanism is trap-assisted tunneling (TAT) , where electrons tunnel through the dielectric via localized electronic trap states within the bandgap. aip.org This process is particularly relevant at lower applied voltages. Studies on Sc₂O₃/La₂O₃/SiOₓ gate stacks have shown that electrical stress can generate traps, leading to an increase in leakage current over time. aip.org The location of these traps, whether in the Sc₂O₃ layer or an interfacial layer, can be distinguished by the polarity of the applied bias. aip.org
Another proposed leakage mechanism involves the lowering of the electron barrier height at localized weak spots in the film. aip.org This reduction in the energy barrier at the injecting electrode interface increases the probability of electron tunneling into the conduction band of the dielectric. aip.org
For dielectric films in general, two fundamental tunneling mechanisms are considered: direct tunneling (DT) , which dominates in very thin films (typically <3 nm), and Fowler-Nordheim (FN) tunneling , which occurs in thicker films under high electric fields where electrons tunnel through a triangular potential barrier into the dielectric's conduction band. core.ac.uk In Sc₂O₃-based devices, it has been noted that stress-induced leakage current (SILC) can manifest, which is a form of trap-assisted tunneling that becomes significant after the dielectric has been subjected to electrical stress. aip.org
Phonon Properties and Lattice Vibrations
The lattice dynamics and phonon properties of this compound are fundamental to understanding its thermal and electrical characteristics, including limitations on carrier mobility due to phonon scattering. mdpi.com this compound typically crystallizes in the cubic bixbyite structure, which belongs to the Ia-3 space group. researchgate.net
Group theory analysis for this structure predicts a total of 22 Raman-active modes (Γ_Raman = 4A_g + 4E_g + 14F_g). researchgate.netresearchgate.net Experimental studies using Raman spectroscopy have successfully identified many of these phonon modes. In one study, 14 distinct modes were detected at ambient conditions. researchgate.net The application of hydrostatic pressure causes the Raman peaks to shift to higher frequencies, which is consistent with volume contraction and the shortening of bond lengths. researchgate.net
The observed Raman-active phonon modes for Sc₂O₃ under ambient conditions include several prominent peaks. These modes arise from the vibrational motions of the atoms within the crystal lattice, such as the symmetric stretching and bending vibrations of the Sc-O bonds. researchgate.net The introduction of scandium atoms as dopants in other materials, such as indium oxide, has been shown to disrupt the lattice periodicity, with local vibrations of the scandium atoms effectively scattering heat-carrying phonons. mdpi.com
Interactive Table 3: Experimentally Observed Raman Modes for Cubic Sc₂O₃ at Ambient Pressure
| Observed Wavenumber (cm⁻¹) | Mode Assignment (Symmetry) | Source(s) |
| ~359 | F_g | researchgate.net |
| ~391 | F_g | researchgate.net |
| ~417 | A_g + F_g | researchgate.net |
| ~663 | A_g + F_g | researchgate.net |
| Note: | This table lists a selection of the 14 experimentally detected modes. Some observed peaks may be a superposition of different modes. | researchgate.netresearchgate.net |
Advanced Material Applications of Scandium Oxide: a Research Perspective
Optoelectronic and Photonic Devices
Scandium oxide (Sc₂O₃) has emerged as a critical material in the advancement of optoelectronic and photonic devices. Its unique combination of a high refractive index, wide bandgap, and excellent thermal stability makes it suitable for a range of demanding applications. optica.orgstanfordmaterials.comscandium.org
High-Performance Optical Coatings for Lasers and Imaging
This compound is a key component in the fabrication of high-performance optical coatings essential for modern laser and imaging systems. Its properties allow for the creation of durable and efficient coatings that can withstand high-power laser irradiation. spiedigitallibrary.orgoptica.org
This compound is a favored high-index material in the design of both anti-reflective (AR) and highly reflective (HR) coatings. optica.org For anti-reflective coatings, a single quarter-wave layer of a material with a refractive index equal to the square root of the substrate's refractive index is the simplest design. wikipedia.org Multilayer coatings, which consist of alternating layers of high-index and low-index materials, can achieve even lower reflectivity over a broader range of wavelengths. wikipedia.org
In practice, this compound, with a refractive index of approximately 1.95 at 550 nm, is often paired with a low-index material like silicon dioxide (SiO₂) (refractive index ~1.46). stanfordmaterials.comscandium.org This combination allows for the design of efficient anti-reflective coatings. For instance, Sc₂O₃/SiO₂ four-layer AR coatings have demonstrated reflectivities between 0.15% and 0.2% at 248 nm. optica.org Similarly, Sc₂O₃/MgF₂ AR coatings have achieved reflectivities below 0.1% at the same wavelength. optica.org For superluminescent LEDs operating at 1.3 μm, this compound films have been used to create coatings with reflectivities as low as 2.4 x 10⁻⁴. optica.org
The design of these coatings involves optimizing the thickness of each layer to produce destructive interference for reflected light and constructive interference for transmitted light. wikipedia.org The performance of these coatings is highly dependent on the deposition method and process parameters, which influence the film's density and, consequently, its refractive index. optica.org
Table 1: Performance of this compound-Based Anti-Reflective Coatings
| Coating Design (Material Combination) | Wavelength | Achieved Reflectivity | Reference |
| Sc₂O₃/SiO₂ (4-layer) | 248 nm | 0.15% - 0.2% | optica.org |
| Sc₂O₃/MgF₂ (4-layer) | 248 nm | < 0.1% | optica.org |
| Sc₂O₃ (single layer on InGaAsP/AlGaAs) | 1.3 µm | 2.4 x 10⁻⁴ | optica.org |
Scandium is a promising material for multilayer mirrors designed for the extreme ultraviolet (EUV) spectrum, particularly at wavelengths above the Sc M2,3 absorption edge around 44 nm. osti.gov Theoretical predictions suggested that scandium-silicon (Sc/Si) multilayer mirrors could achieve reflectivities as high as 72% at 42 nm. usu.eduresearchgate.net While experimental results have not yet reached this theoretical maximum, with the highest measured reflectivity being 47%, research continues to optimize these coatings. usu.edu
Recent developments have focused on Al/Sc-based multilayers. These have demonstrated high reflectance at wavelengths longer than the Sc M3 edge, with Al/Sc/SiC multilayers achieving a record 57.5% reflectance at 44.7 nm and 46.5% at 51 nm at near-normal incidence. osti.govresearchgate.net The addition of a third material like silicon carbide (SiC) or boron carbide (B₄C) can further enhance reflectance. researchgate.net The performance of these multilayer mirrors is critically dependent on the layer structure and interfacial effects. researchgate.net Furthermore, protective capping layers are often necessary to prevent oxidation and degradation of the mirror's reflective properties over time, especially for materials like magnesium used in some multilayer designs. science.govllnl.gov
First-ever optical constants for this compound thin films in the EUV range from 4.5 nm to 30 nm have been experimentally determined, which is crucial for the accurate modeling and design of future EUV coatings. byu.edu
Table 2: Performance of Scandium-Based EUV Multilayer Mirrors
| Mirror Composition | Wavelength | Peak Reflectivity | Reference |
| Sc/Si | 42 nm | 47% (experimental) | usu.edu |
| Al/Sc/SiC | 44.7 nm | 57.5% | osti.govresearchgate.net |
| Al/Sc/SiC | 51 nm | 46.5% | researchgate.net |
| Mo/Al/Sc | 57.3 nm | 37.4% | researchgate.net |
| Al/Sc | 60.6 nm | 27.2% | researchgate.net |
The laser-induced damage threshold (LIDT) is a critical parameter for optical coatings used in high-power laser systems. This compound is considered a promising high-index material for such applications due to its relatively high bandgap of about 5.7 eV, which is higher than that of the commonly used hafnium oxide (HfO₂) (5.6 eV). optica.orgspiedigitallibrary.org
Studies have shown that Sc₂O₃ coatings are damage-resistant, particularly in the ultraviolet (UV) range. optica.org For 20-nanosecond pulses at 248 nm, Sc₂O₃-based high-reflector and anti-reflection coatings have consistently shown damage thresholds greater than 6 J/cm². optica.org The inclusion of an overcoat layer on high reflectors and an undercoat layer on anti-reflection coatings has been found to significantly improve the LIDT. optica.org
The LIDT of this compound coatings is also influenced by the laser pulse duration. For sub-picosecond pulses (500 fs) at 1030 nm, pure scandia films have an internal damage threshold of 3.1 J/cm², which is higher than other high-index materials like Al₂O₃ (2.5 J/cm²), HfO₂ (1.7 J/cm²), and Ta₂O₅ (1.1 J/cm²) under the same conditions. optica.org Mixing Sc₂O₃ with SiO₂ can further enhance the LIDT. optica.orgresearchgate.net The LIDT of these mixed films varies with the composition and the laser parameters. For instance, at 355 nm with 5 ns pulses, the substrate's polishing quality has a significant impact on the LIDT of Sc₂O₃/SiO₂ mixtures. optica.org Oxygen defects in the film, which can be controlled by the oxygen flow rate during deposition, also heavily influence the LIDT. mdpi.com
Table 3: Laser-Induced Damage Threshold (LIDT) of this compound and Related Coatings
| Coating Material | Wavelength | Pulse Duration | LIDT (J/cm²) | Reference |
| Sc₂O₃/MgF₂ HR & AR | 248 nm | 20 ns | > 6 | optica.org |
| Pure Sc₂O₃ | 1030 nm | 500 fs | 3.1 | optica.org |
| Pure Al₂O₃ | 1030 nm | 500 fs | 2.5 | optica.org |
| Pure HfO₂ | 1030 nm | 500 fs | 1.7 | optica.org |
| Pure Ta₂O₅ | 1030 nm | 500 fs | 1.1 | optica.org |
| Sc₂O₃/SiO₂ Mixture | 355 nm | 5 ns | Varies with composition | optica.orgnih.gov |
| Sc₂O₃ (amorphous, annealed) | 355 nm | 9.2 ns | Significantly increased | researchgate.netmdpi.com |
Waveguides and Integrated Photonic Circuitry
The ability of this compound to guide light efficiently makes it a valuable material for waveguides and integrated photonic circuits, which are fundamental components in telecommunications and data transfer. stanfordmaterials.com While pure this compound waveguides are a subject of research, recent advancements have focused on scandium-doped materials, particularly scandium aluminum nitride (ScAlN).
ScAlN has emerged as an attractive material for integrated photonics due to its compatibility with CMOS fabrication processes and its favorable nonlinear optical properties. arxiv.orgresearchgate.net Researchers have successfully fabricated ScAlN photonic circuits on silicon substrates. optica.org These circuits have demonstrated waveguide propagation losses of 9±2 dB/cm and microring resonators with a quality factor of 1.4×10⁴. optica.org Further optimization of the fabrication process, including surface polishing and annealing, has led to a significant reduction in propagation loss to 2.4 dB/cm and an increase in the intrinsic quality factor of microring resonators to as high as 1.47 × 10⁵. arxiv.orgresearchgate.net
The performance of ScAlN waveguides is dependent on the scandium concentration, with higher concentrations enhancing nonlinearity but also increasing propagation loss. researchgate.net For example, Al₀.₈₀Sc₀.₂₀N exhibited a propagation loss of 8.2 dB/cm at 1550 nm, while Al₀.₆₄Sc₀.₃₆N showed a higher loss of 17.2 dB/cm at the same wavelength. researchgate.net These findings are crucial for developing large-scale, low-loss photonic integrated circuits based on ScAlN. arxiv.org
Solid-State Laser Host Materials
This compound is a promising host material for solid-state lasers, particularly for high-power applications, due to its efficient energy transfer properties and stability. stanfordmaterials.comepomaterial.com Doping this compound crystals with rare-earth ions like ytterbium (Yb³⁺) can significantly improve the efficiency and stability of lasers. epomaterial.com These doped crystals can maintain low thermal effects during high-power laser output, which extends the laser's operational lifetime. epomaterial.com
Sesquioxides like this compound (Sc₂O₃) and lutetium oxide (Lu₂O₃) are considered attractive alternatives to yttria (Y₂O₃) due to their superior thermal conductivity. researchgate.net However, the high melting point of scandia (over 2400°C) presents challenges for growing high-quality single crystals. researchgate.net
Despite these challenges, efficient laser operation has been demonstrated in Yb³⁺:Sc₂O₃ crystals. When pumped with a Ti:sapphire laser at 941 nm, a Yb(≈6.5 × 10²⁰ cm⁻³):Sc₂O₃ crystal achieved a maximum output power of 970 mW at 1041 nm with approximately 1.85 W of incident power. researchgate.net In continuous-wave operation, Yb:Sc₂O₃ has reached an optical-to-optical efficiency of 62.2% and a slope efficiency of 72.7% at 1041.6 nm. researchgate.net Passive mode-locking has also been achieved with Yb:Sc₂O₃, producing pulse durations around 200 fs. researchgate.net
Table 4: Properties of this compound as a Solid-State Laser Host
| Property | Value/Finding | Reference |
| Host Material | This compound (Sc₂O₃) | stanfordmaterials.comepomaterial.com |
| Common Dopant | Ytterbium (Yb³⁺) | researchgate.net |
| Thermal Conductivity | Higher than Yttria (Y₂O₃) | researchgate.net |
| Melting Point | > 2400 °C | researchgate.net |
| Yb:Sc₂O₃ Laser Performance | ||
| Max Output Power (cw) | 970 mW @ 1041 nm | researchgate.net |
| Optical-to-Optical Efficiency (cw) | 62.2% | researchgate.net |
| Slope Efficiency (cw) | 72.7% | researchgate.net |
| Mode-locked Pulse Duration | ~200 fs | researchgate.net |
Advanced Dielectric and Semiconductor Technologies
High-k Gate Dielectrics in Transistor Technologies
In modern semiconductor devices, there is a continuous drive to shrink transistor sizes. This requires the use of gate dielectric materials that are very thin yet can prevent current leakage. Materials with a high dielectric constant (high-k) are essential for this purpose. harvard.edu this compound is a promising high-k dielectric candidate due to its favorable electronic properties. It possesses a wide optical band gap of approximately 5-6 eV and a high dielectric constant (k-value) reported to be between 13 and 14, which is significantly higher than that of silicon dioxide (SiO₂), the traditional gate dielectric material (k ≈ 3.9). aip.orgaip.org
The use of Sc₂O₃ and its ternary alloys, such as yttrium-scandium oxide ((YₓSc₁₋ₓ)₂O₃), has been investigated for applications in both CMOS technologies and flash memories. aip.orgresearchgate.net These materials can have a tunable dielectric constant, with (YₓSc₁₋ₓ)₂O₃ showing values ranging from 7.7 to 26.0. researchgate.net this compound films can be deposited using various techniques, including atomic layer deposition (ALD), which allows for precise thickness control and the creation of smooth, pinhole-free layers. harvard.edu
Table 3: Dielectric Properties of this compound This table is interactive. Click on the headers to sort the data.
| Material | Dielectric Constant (k) | Band Gap (eV) | Application | Reference |
|---|---|---|---|---|
| This compound (Sc₂O₃) | ~13 | 5-6 | High-k Gate Dielectric | aip.org |
| This compound (Sc₂O₃) | ~14 | ~6 | Flash Memories, CMOS | aip.org |
| (YₓSc₁₋ₓ)₂O₃ | 7.7 - 26.0 | Not Specified | High-k Gate Dielectric | researchgate.net |
| Silicon Dioxide (SiO₂) | ~3.9 | ~9 | Traditional Gate Dielectric | aip.org |
To evaluate the electrical performance of this compound as a gate dielectric, researchers fabricate and test Metal-Insulator-Semiconductor (MIS) capacitor structures. ucm.es These devices typically consist of a metal electrode, a this compound insulating layer, and a silicon semiconductor substrate. ucm.esarxiv.org
Studies on Sc₂O₃-based MIS devices have shown excellent electrical characteristics. For instance, Sc₂O₃/AlGaN/GaN MIS-HEMTs (High Electron Mobility Transistors) have demonstrated a high on/off current ratio (I_on/I_off) of over 10⁸ and a low subthreshold slope, which are indicators of a high-quality gate insulator. harvard.edu The electrical properties of these devices are highly dependent on the deposition conditions of the Sc₂O₃ film and the quality of the interface between the oxide and the semiconductor. ucm.esarxiv.org Electrical characterization is often performed using capacitance-voltage (C-V) and current-voltage (I-V) measurements to determine parameters like the density of interface traps and the flatband voltage. arxiv.orgucm.es
In addition to its role as a gate dielectric, this compound is also used as a surface passivation layer in aluminum gallium nitride/gallium nitride (AlGaN/GaN) High Electron Mobility Transistors (HEMTs). aip.orgresearchgate.net The surface of a HEMT device contains electronic states that can trap charge carriers, leading to a phenomenon known as current collapse, which degrades the device's performance. aip.org
A thin layer of Sc₂O₃ has been shown to effectively passivate these surface states, mitigating the drain current collapse. aip.orgresearchgate.net this compound can be deposited by methods like molecular beam epitaxy (MBE) or atomic layer deposition (ALD). harvard.eduresearchgate.net In some device architectures, Sc₂O₃ serves a dual purpose, acting as both the gate dielectric and the surface passivation layer simultaneously. aip.orgresearchgate.net Furthermore, a thin Sc₂O₃ layer, approximately 5 nm thick, can also provide environmental protection for other layers in the HEMT structure. researchgate.netdtic.mil The effectiveness of the passivation is linked to the quality of the interface between the this compound and the AlGaN layer. harvard.edu
Thin-Film Transistors (TFTs) Incorporating this compound Dielectrics
This compound (ScOx) is emerging as a promising high-dielectric-constant (high-k) material for thin-film transistors (TFTs), offering a path toward low-cost, high-performance, and low-power electronics. researchgate.net Its excellent electrical properties, including a high dielectric constant, make it a suitable candidate for gate dielectric applications. researchgate.netresearchgate.net
In one study, solution-processed ScOx thin films were developed using a novel water-inducement method. researchgate.net The optimized ScOx thin film demonstrated a low leakage current density of 0.2 nA cm⁻² at 2 MV cm⁻¹, a large areal capacitance of 460 nF cm⁻² at 20 Hz, and a permittivity of 12.1. researchgate.net When integrated into n-type Indium-Zinc-Oxide (IZO) TFTs, these ScOx dielectrics enabled excellent performance, including a high electron mobility of 27.7 cm² V⁻¹ s⁻¹ and a large on/off current ratio of 2.7 x 10⁷. researchgate.net Furthermore, the same study reported the first-ever solution-processed p-type copper oxide (CuO) TFTs based on a high-k dielectric, which exhibited a high on/off ratio of around 10⁵ and a hole mobility of 0.8 cm² V⁻¹ s⁻¹ at a low operating voltage of 3 V. researchgate.net
The optical properties of these solution-processed ScOx films are also notable. The optical bandgap was found to increase from 5.2 to 5.8 eV as the annealing temperature was raised from 250 to 550 °C. researchgate.net This wide bandgap is advantageous for dielectric applications, minimizing leakage currents.
Research has also explored the use of scandium to substitute indium in indium oxide (In₂O₃) films for TFTs. researchgate.net The incorporation of scandium is considered an effective way to suppress the formation of oxygen vacancies and control carrier concentration due to the strong Sc-O bond. researchgate.net As the scandium concentration in ScxIn1-xO₃ films increased from 0% to 10%, the mobility decreased, but the off-current also decreased. researchgate.net
Additionally, fully inkjet-printed top-gate metal-oxide TFTs have been realized using a scandium-zirconium-oxide dielectric, showcasing the versatility of this compound in advanced fabrication processes. researcher.lifeliverpool.ac.uk
Memory Devices and Ferroelectric Applications
Scandium-doped aluminum nitride (AlScN) has garnered significant research interest for its ferroelectric properties, making it a promising material for next-generation nonvolatile memory devices. aip.orgdarpa.milacs.orgresearchgate.net The ferroelectricity in AlScN, which emerges at scandium doping levels of around 30% or higher, allows for the creation of memory devices with high access speeds, high endurance, and low write energy. darpa.mil
A key advantage of AlScN is its compatibility with complementary metal-oxide-semiconductor (CMOS) and back-end-of-line (BEOL) processes, a significant hurdle for traditional ferroelectric materials like lead zirconium titanate (PZT). aip.orgresearchgate.net This compatibility stems from the lower deposition temperatures (≤ 350 °C) required for AlScN. aip.org
Researchers have demonstrated Al₀.₆₄Sc₀.₃₆N-based ferroelectric diodes fabricated on a 4-inch silicon wafer using a fully BEOL-compatible process. aip.org These devices, with a 20-nm-thick Al₀.₆₄Sc₀.₃₆N layer, exhibited impressive performance, including a high on/off ratio of over 50,000, a large self-rectifying ratio greater than 10⁵, and stable retention for over 1000 seconds at room temperature. aip.org The high remnant polarization of AlScN, ranging from 80–115 μC/cm², contributes to significant resistive switching and the high on/off ratio. aip.org
The wurtzite structure of AlScN is similar to that of aluminum nitride (AlN), and ferroelectric switching is achieved by lowering the energy barrier between its two polarization states through scandium substitution. aip.orgresearchgate.net This material's potential applications extend to ferroelectric resistive memory, non-volatile logic, and neuromorphic memory. darpa.mil The development of AlScN-based memory devices addresses several challenges that have hindered the commercial scaling of ferroelectric RAM (FeRAM). aip.orgpurdue.edu
Wide Bandgap Semiconductor Integration with this compound
This compound (Sc₂O₃) is being actively investigated for its integration with wide bandgap semiconductors, particularly Gallium Nitride (GaN) and Silicon Carbide (SiC), to enhance the performance and reliability of high-power and high-frequency electronic devices. researchgate.netresearchgate.netnih.gov
In AlGaN/GaN High Electron Mobility Transistors (HEMTs), Sc₂O₃ serves as an effective surface passivation layer and gate dielectric. researchgate.netresearchgate.net It has demonstrated superior performance in mitigating current collapse, a phenomenon that limits the power output of these devices. researchgate.net Studies have shown that Sc₂O₃ passivation leads to nearly complete recovery of the drain-source current in GaN-cap HEMT structures and has superior long-term stability compared to other dielectrics like MgO. researchgate.netresearchgate.net A thin layer of Sc₂O₃ (approximately 5 nm) can also protect other dielectric layers, such as MgCaO, from environmental degradation. researchgate.net AlGaN/GaN MOS-HEMTs with Sc₂O₃ gate dielectrics have shown higher saturated drain-source current and significantly better power-added efficiency compared to conventional metal-gate HEMTs. researchgate.net
Scandium-doped aluminum nitride (ScAlN), which can be lattice-matched to GaN, is also a promising barrier material for GaN HEMTs. aip.org This material exhibits enhanced polarization, leading to increased two-dimensional electron gas density at the heterointerface. aip.org ScAlN/GaN HEMTs have demonstrated high current densities and excellent high-temperature performance, with stability up to 1100 °C. aip.org
In the context of SiC, which is a leading wide bandgap semiconductor for power electronics, scandium can be used as a p-type dopant in the SiC lattice. cas.czresearchgate.net Research has also explored the use of this compound as a binder in the sintering of compact silicon carbide ceramics. cas.cz Furthermore, the integration of SiC nanocrystals with materials like this compound is being investigated for applications in non-volatile memory structures. mdpi.com
The integration of this compound with these wide bandgap materials is crucial for developing next-generation power electronics and sensors. For instance, Sc₂O₃-gated AlGaN/GaN HEMTs have been developed for pH sensing applications, demonstrating the potential for robust chemical sensors. nih.gov
Catalytic and Energy Conversion Systems
Electrolyte and Electrode Materials in Solid Oxide Fuel Cells (SOFCs)
Scandia-stabilized zirconia (ScSZ) is a leading candidate for electrolyte material in intermediate temperature solid oxide fuel cells (IT-SOFCs) due to its exceptionally high oxygen ionic conductivity, which is 3-4 times that of the more common yttria-stabilized zirconia (YSZ). worldscientific.comasme.orgmade-in-china.comfuelcellstore.comfuelcellmaterials.com This high conductivity is attributed to the similar ionic radii of the scandium dopant and the zirconium host ions. asme.org The use of ScSZ allows for lower operating temperatures (below 650°C), which can reduce costs and improve long-term stability. asme.org
This compound is a crucial component, with research focusing on zirconia stabilized with 10 mol% Sc₂O₃ (10ScSZ). worldscientific.commade-in-china.comfuelcellstore.comfuelcellmaterials.com This material not only exhibits the highest oxygen ion conductivity among zirconia-based electrolytes but also possesses approximately twice the mechanical strength of YSZ. made-in-china.comfuelcellstore.comfuelcellmaterials.com
ScSZ powders are used to fabricate dense, thin electrolyte membranes, often in anode-supported cell designs. asme.org These powders are suitable for various ceramic manufacturing processes like tape casting, dip-coating, and screen printing. asme.orgmade-in-china.com To ensure compatibility and prevent microstructural defects during high-temperature fabrication, the anode material is often a Ni-ScSZ cermet to match the thermal expansion coefficient of the ScSZ electrolyte. asme.org
Beyond the electrolyte, scandium-containing materials are also used in electrodes. ScSZ can be a component in high-performance composite cathodes or cermet anodes. fuelcellstore.comfuelcellmaterials.com For instance, nanocomposite powders of NiO particles coated on ScSZ have been synthesized to improve anode performance. asme.org The application of scandium in SOFCs is considered extraordinarily attractive due to the extremely high oxygen-ion conductivity it imparts to the zirconia materials. researchgate.net In fact, it is estimated that around 90% of the global supply of this compound is used in SOFC technology. scrreen.eu
Thermoelectric Materials Research Utilizing this compound
This compound itself is a wide bandgap insulator and not directly useful for thermoelectric (TE) applications. asu.edu However, doping other oxide systems with scandium has shown significant promise in enhancing their thermoelectric properties. The goal in thermoelectric materials research is to achieve a high figure of merit (ZT), which requires a high power factor (electrical conductivity multiplied by the square of the Seebeck coefficient) and low thermal conductivity.
A notable example is scandium-doped zinc cadmium oxide (Sc-doped ZnCdO), which has been proposed as a new n-type oxide thermoelectric material. rsc.org This material is stable in air at high temperatures (up to 1073 K). rsc.orgresearcher.life Alloying cadmium oxide (CdO) with zinc oxide (ZnO) significantly reduces the thermal conductivity, while scandium doping helps to optimize the power factor. rsc.org A composition of Zn₀.₉Cd₀.₁Sc₀.₀₁O₁.₀₁₅ achieved a high ZT of approximately 0.3 at 1173 K, one of the highest values reported for ZnO-based materials. rsc.orgrsc.org This material's stability at high temperatures is a key advantage over other n-type materials like Al-doped ZnO. rsc.orgwipo.int
Similarly, research on scandium-doped indium oxide (In₂O₃) has demonstrated that Sc-doping can enhance the thermoelectric performance. researchgate.net The introduction of scandium atoms disrupts the In₂O₃ lattice, which effectively scatters heat-carrying phonons and reduces the lattice thermal conductivity. researchgate.net By optimizing the scandium doping concentration, a significant improvement in the ZT value was achieved, reaching approximately 0.188 compared to about 0.055 for undoped In₂O₃. researchgate.net
While doping can slightly improve the electrical conduction of pure this compound, it remains insufficient for meaningful thermoelectric energy harvesting applications on its own. asu.edu The primary role of scandium in this field is as a strategic dopant in other oxide systems to engineer their thermal and electrical transport properties for enhanced thermoelectric conversion efficiency. researchgate.netuio.no
Pyroelectric Energy Conversion in Scandium-Containing Thin Films
Pyroelectric materials can generate an electrical voltage when they are heated or cooled, enabling applications in thermal imaging and energy conversion. Research has focused on scandium-containing thin films, particularly lead scandium tantalate (Pb(Sc₁/₂Ta₁/₂)O₃ or PST), for their promising pyroelectric properties. tandfonline.comresearchgate.netcapes.gov.brtandfonline.com
Solution-deposited thin films of ferroelectric PST have been shown to possess good pyroelectric properties that approach those of the bulk ceramic material. tandfonline.comcapes.gov.br These films are highly attractive for creating high-quality dielectric devices and for miniaturization. researchgate.net Electrical measurements on these films have demonstrated their potential for thermal imaging applications. tandfonline.comcapes.gov.br A theoretical specific detectivity of 4 x 10⁸ cmHz¹/²W⁻¹ has been calculated for a simple detector array using the measured properties of PST thin films. tandfonline.comcapes.gov.br
Under an applied DC bias field, PST films exhibit enhanced pyroelectric coefficients. For instance, at a bias field of 100 kV/cm, field-induced pyroelectric coefficients of 300 µC/(m²K) have been measured. researchgate.net The quality and properties of these films are highly dependent on the fabrication conditions, including the deposition method (like sol-gel), annealing temperatures, and the chemical composition of the precursor solution. tandfonline.com
Photocatalytic Applications of this compound
This compound (Sc₂O₃) has been investigated for its role in enhancing the photocatalytic activity of other semiconductor materials, primarily as a dopant. While this compound itself is an insulator with a wide band gap of approximately 6.0 eV, its introduction into other host materials like titanium dioxide (TiO₂) and strontium titanate (SrTiO₃) can significantly modify their electronic structure and improve their efficiency in photocatalytic applications such as water splitting and the degradation of organic pollutants. google.comuni-hannover.dediva-portal.org
Research into scandium-doped titanium dioxide (Sc-doped TiO₂) has shown that the effect of the dopant is highly dependent on its concentration. For instance, studies on the degradation of diclofenac (B195802) potassium under UV light revealed that TiO₂ thin films doped with 5 atomic % of scandium exhibit a higher degradation rate. google.com Conversely, a lower concentration of 0.5 atomic % was found to suppress the photoactivity of titania. google.com The introduction of scandium can alter the flat band potential and the band gap of TiO₂. In one study, doping with scandium in concentrations from 0.0 to 1.0 atomic % changed the flat band energy from -4.15 to -4.07 eV and increased the band gap height by 0.03 eV. diva-portal.org The maximum efficiency for a dye-sensitized solar cell (DSSC) was achieved at a doping level of 0.2 atomic % Sc in anatase TiO₂, showing a 6.7% improvement over pure anatase. diva-portal.orgmdpi.com Combining Sc-doped TiO₂ with electron-donating dopants like carbon or silver nanoparticles has also been shown to increase the photocatalytic degradation of organic dyes such as Acid orange 7 and Rhodamine B. google.commdpi.com
Table 1: Effect of Scandium Doping on Photocatalytic Performance
| Photocatalyst System | Dopant Concentration | Application | Key Finding | Reference |
|---|---|---|---|---|
| ScₓTi₍₁₋ₓ₎O₂ | 5.0 at. % Sc | Degradation of diclofenac potassium | Improved photoactivity. | google.com |
| ScₓTi₍₁₋ₓ₎O₂ | 0.5 at. % Sc | Degradation of diclofenac potassium | Suppressed photoactivity. | google.com |
| Sc-doped TiO₂ (anatase) | 0.2 at. % Sc | Dye-Sensitized Solar Cell (DSSC) | Maximum efficiency of 9.6% (6.7% > pure anatase). | diva-portal.orgmdpi.com |
| SrTiO₃:Sc,Mg | Not specified | Overall Water Splitting | Apparent Quantum Yield (AQY) of 66% at 365 nm. | saint-gobain.comgoogle.com |
Advanced Ceramic and Composite Materials
High-Temperature Ceramics and Composites Containing this compound
This compound is highly valued in the field of high-temperature ceramics for its exceptional melting point (2,485 °C) and its resistance to heat and thermal shock. diva-portal.org It is a crucial additive in various ceramic systems, where it serves to stabilize phases and enhance mechanical and thermal properties at elevated temperatures.
This compound is also employed as a sintering aid in non-oxide high-temperature ceramics, such as silicon nitride (Si₃N₄). The addition of Sc₂O₃ to Si₃N₄ promotes densification during sintering. wiley-vch.de This improved sinterability is attributed to the formation of an ionic grain boundary phase that facilitates faster diffusion. wiley-vch.de Si₃N₄ ceramics doped with Sc₂O₃ have demonstrated excellent oxidation resistance and superior creep resistance compared to materials using other additives like MgO. researchgate.net For example, hot-pressed Si₃N₄ with 2 wt% Sc₂O₃ showed minimal weight gain after extended exposure to 1400 °C. researchgate.net
Table 2: Properties of High-Temperature Ceramics Containing this compound
| Material System | This compound Content | Property | Value | Temperature Range | Reference |
|---|---|---|---|---|---|
| 8 mol% Sc₂O₃-stabilized ZrO₂ (8ScSZ) | 8 mol% | Thermal Expansion Coefficient | 11.9 x 10⁻⁶ /°C | Not specified | nasa.govceramics.orgbaikowski.com |
| 11 mol% Sc₂O₃-stabilized ZrO₂ (11ScSZ) | 11 mol% | Thermal Expansion Coefficient | 11.03 x 10⁻⁶ /°C | Room Temp - 1000°C | mdpi.comkeramikblech.com |
| Si₃N₄-Sc₂O₃ | 2 wt% | Oxidation Weight Gain | 0.25 mg/cm² | 1400°C for 100 hr | researchgate.net |
| Si₃N₄-SiO₂-Sc₂O₃ | 8 mol% | Oxidation Weight Gain | 0.44 mg/cm² | 1400°C for 285 hr | researchgate.net |
All-Oxide Ceramic Matrix Composites (OCMCs)
All-oxide ceramic matrix composites (OCMCs) are a class of materials developed for high-temperature structural applications where inherent oxidation resistance is critical. These composites consist of oxide fibers embedded in an oxide matrix, such as alumina (B75360) fibers in an alumina or alumina-zirconia matrix. google.combaikowski.com This construction provides damage tolerance and quasi-ductile fracture behavior, overcoming the inherent brittleness of monolithic ceramics. baikowski.com Current research and commercial OCMCs typically utilize materials like alumina, mullite, and zirconia for both the fiber and matrix components. ceramics.orgbaikowski.com Despite the known benefits of this compound in other high-temperature ceramics, a review of available research indicates that its use as a primary constituent in either the fibers or the matrix of all-oxide ceramic matrix composites is not a widely documented area of investigation. Thermodynamic analyses have shown that Sc₂O₃ is chemically compatible with materials like Al₂O₃ at high temperatures, suggesting its potential suitability. keramikblech.com However, dedicated studies on the development and properties of Sc₂O₃-containing OCMCs are not prevalent in the literature.
Influence of this compound on Ferroelectric Ceramic Properties
This compound serves as a significant doping agent in ferroelectric ceramics, enabling the fine-tuning of their dielectric and ferroelectric properties for various electronic applications. The introduction of Sc³⁺ ions into the perovskite lattice of materials like barium zirconate titanate (BZT) and lead zirconate titanate (PZT) can induce substantial changes in their microstructure and electrical behavior.
In Ba(Zr₀.₁Ti₀.₉)O₃ (BZT) ceramics, doping with Sc₂O₃ has a pronounced effect on the grain size, which decreases from approximately 40 µm to around 5 µm as the Sc₂O₃ content increases. This change in microstructure is accompanied by shifts in the ferroelectric properties. Research shows that as the concentration of Sc₂O₃ increases, the remnant polarization (Pr) and the coercive field (Ec) of BZT ceramics decrease. Concurrently, the ferroelectric-paraelectric phase transition temperature and the maximum dielectric permittivity are also reduced, while the temperature stability of the dielectric constant is improved.
Similar effects have been observed in other ferroelectric systems. In (PbZr₀.₅₃Ti₀.₄₇)₀.₉₀(LaₓSc₁₋ₓ)₀.₁₀O₃ ceramics, increasing the scandium content (by decreasing the lanthanum content) leads to an increase in the coercive field. Doping PZT with Sc³⁺ can induce a phase transformation, creating a region where tetragonal and rhombohedral phases coexist. This structural modification is key to tailoring the material's electromechanical response. The precise control over properties like remnant polarization and coercive field through scandium doping is crucial for applications such as non-volatile memory and high-performance capacitors.
Table 3: Influence of this compound Doping on Ferroelectric Properties
| Ceramic System | Sc₂O₃ Doping Content | Remnant Polarization (Pr) | Coercive Field (Ec) | Key Observation | Reference |
|---|---|---|---|---|---|
| Ba(Zr₀.₁Ti₀.₉)O₃ | Increasing content | Decreases | Decreases | Grain size decreases from ~40µm to ~5µm. | |
| (PbZr₀.₅₃Ti₀.₄₇)₀.₉₀(LaₓSc₁₋ₓ)₀.₁₀O₃ | x = 0.2 (High Sc) | Not specified | Highest value | E_c decreases with increasing La³⁺ (decreasing Sc³⁺). | |
| (PbZr₀.₅₃Ti₀.₄₇)₀.₉₀(LaₓSc₁₋ₓ)₀.₁₀O₃ | x = 0.4 (High Sc) | Not specified | High value | E_c decreases with increasing La³⁺ (decreasing Sc³⁺). |
Sensing Technologies
Potentiometric Ion-Selective Sensors for Scandium Detection
The increasing use of scandium in high-technology fields has driven the need for simple and cost-effective methods for its quantification. Potentiometric ion-selective electrodes (ISEs) have emerged as a promising alternative to more complex analytical techniques like mass spectrometry. These sensors operate by measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity of the target ion (Sc³⁺) in a solution.
The core of a scandium-selective ISE is the ion-selective membrane, which is typically a plasticized polymer, such as poly(vinylchloride) (PVC), containing a specific ionophore (ligand) that selectively binds to Sc³⁺ ions. google.com Research has been devoted to developing membranes with high sensitivity and selectivity for scandium. Various neutral ligands, including phosphine (B1218219) oxides and diamides of organic acids, have been synthesized and tested as the active sensing components. google.com The membrane composition is critical and usually includes the PVC matrix, a solvent-plasticizer like o-nitrophenyloctyl ether (o-NPOE), and a cation-exchanger. google.com
Developed sensors have demonstrated a pronounced sensitivity to Sc³⁺ in acidic aqueous solutions (pH=2), with some exhibiting a Nernstian or super-Nernstian response in the concentration range of 10⁻⁵ to 10⁻³ M. google.com The selectivity of these sensors is a key performance metric, indicating their ability to detect scandium in the presence of other potentially interfering ions. Studies have evaluated the selectivity coefficients against various transition metals, lanthanides, and yttrium, finding that many of the developed sensors are highly selective towards scandium. For example, selectivity coefficients (logKpotSc,Me) for one sensor were -2.0 for La³⁺ and -2.2 for Eu³⁺, indicating strong preference for Sc³⁺ over these ions.
Table 4: Performance of Potentiometric Sensors for Scandium (Sc³⁺) Detection
| Sensor ID / Ligand | Membrane Composition | Linear Range (M) | Detection Limit (mg/L) | Selectivity Coefficient (logKpotSc,Me) | Reference |
|---|---|---|---|---|---|
| M1 | Phosphine oxide ligand, PVC, o-NPOE, cation-exchanger | 10⁻⁵ – 10⁻³ | ~0.4 | La³⁺: -2.0, Eu³⁺: -2.2, Gd³⁺: -0.9, Lu³⁺: -1.3 | google.com |
| M2 | Diamide ligand, PVC, o-NPOE, cation-exchanger | 10⁻⁵ – 10⁻³ | ~0.4 | La³⁺: -2.3, Eu³⁺: -2.7, Gd³⁺: -0.2, Lu³⁺: -0.1 | google.com |
| M3 | Phosphine oxide ligand, PVC, o-NPOE, cation-exchanger | 10⁻⁵ – 10⁻³ | ~0.4 | Not specified in provided source | google.com |
| M4 | Diamide ligand, PVC, o-NPOE, cation-exchanger | 10⁻⁵ – 10⁻³ | ~0.4 | Not specified in provided source | google.com |
| M5 | Phosphine oxide ligand, PVC, o-NPOE, cation-exchanger | 10⁻⁵ – 10⁻³ | ~0.4 | Not specified in provided source | google.com |
Optical Sensors for Scandium Ion Quantification
The precise quantification of scandium ions (Sc³⁺) is crucial in various industrial and environmental contexts. Recent research has led to the development of highly selective and ultra-sensitive optical sensors for this purpose. One innovative approach involves the use of a silica (B1680970) sol-gel thin film embedded with a specific chromogenic reagent.
A notable study demonstrated an optical sensor created by incorporating 2,3-dichloro-6-(3-carboxy-2-hydroxy-1-naphthylazo)quinoxaline (DCHNAQ) into a silica sol-gel matrix on a glass substrate. researchgate.net This sensor operates based on the colorimetric change that occurs upon the complexation of Sc³⁺ ions with the DCHNAQ reagent within the film. The development process optimized several parameters, including a sol-gel pH of 4.5 and a specific water-to-alkoxide ratio, to maximize the sensor's performance. researchgate.net
The resulting sensor exhibits remarkable performance metrics, showcasing its potential for practical applications. It features a wide dynamic range for Sc³⁺ ion evaluation and impressively low limits of detection and quantification. researchgate.net Furthermore, the sensor demonstrates good reproducibility and a rapid response time. A key advantage of this technology is its reversibility; the sensor can be regenerated for multiple uses by employing a solution of Ethylenediaminetetraacetic acid (EDTA), which effectively removes the bound scandium ions. researchgate.net This reusability, combined with its high sensitivity and selectivity, makes it a promising tool for analyzing scandium in diverse samples such as alloys, ores, and environmental materials. researchgate.net
| Sensor Performance Characteristic | Value |
| Dynamic Range | 7.5–170 ng/mL researchgate.net |
| Limit of Detection (LOD) | 2.20 ng/mL researchgate.net |
| Limit of Quantification (LOQ) | 7.3 ng/mL researchgate.net |
| Response Time | 3 minutes researchgate.net |
| Regenerating Agent | 0.25 M EDTA solution researchgate.net |
Gas Sensing Mechanisms and Material Development
This compound is being explored for its potential in the field of gas sensing, primarily as a component in composite materials or as a dopant to enhance the properties of other metal oxide sensors. The fundamental mechanism of semiconductor metal oxide gas sensors involves the change in electrical conductivity upon interaction with gas molecules at the material's surface. nih.gov
The sensing process is rooted in surface reactions. In an air atmosphere, oxygen molecules are adsorbed onto the metal oxide surface, where they trap free electrons from the conduction band of the n-type semiconductor, forming charged oxygen species (like O₂⁻, O⁻, or O²⁻). This electron trapping creates a depletion layer, or an upward bending of the energy bands, which increases the material's resistance. nih.gov When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This process reduces the depletion layer width and consequently decreases the sensor's resistance, which serves as the sensing signal. ub.edu
While dedicated sensors using pure this compound are not widely documented, its incorporation into other materials has shown promise. For instance, Lanthanum this compound (LaScO₃) has been identified as a suitable material for gas sensing applications due to its reactive properties in thin-film form. nanorh.com Doping other metal oxides, such as tin oxide (SnO₂), with scandium is another strategy being investigated to improve sensitivity and selectivity towards specific gases. researchgate.net Research has also utilized materials like Gadolinium this compound (GdScO₃) as crystalline substrates for gas sensor fabrication, indicating the structural benefits this compound can provide in sensing device architecture. nih.govmdpi.com The development of these composite materials and doped systems aims to leverage the unique electronic and structural properties of this compound to create more efficient and selective gas sensors.
| Sensing Component | Role in Gas Sensing | Sensing Mechanism Principle |
| Metal Oxide Semiconductor | Active sensing layer | Change in electrical resistance due to gas adsorption/reaction. nih.gov |
| Adsorbed Oxygen | Electron trapping species | Creates a high-resistance depletion layer. nih.gov |
| Reducing Gas | Analyte | Reacts with adsorbed oxygen, releasing electrons and lowering resistance. ub.edu |
| This compound (in composites/dopants) | Performance enhancer | Modifies the electronic or structural properties of the primary sensing material. researchgate.netnanorh.com |
Additive Manufacturing and Advanced Alloys
Development of this compound for Metal Alloying Processes
This compound (Sc₂O₃) serves as a critical precursor in the production of high-performance aluminum-scandium (Al-Sc) master alloys. These alloys are highly sought after for their exceptional strength, lightweight properties, and improved weldability. researchgate.netmdpi.com The conventional pathway to introduce scandium into aluminum melts involves the reduction of this compound to a metallic form or its conversion to a more reactive compound like scandium fluoride (B91410). ub.edumdpi.com
Innovative and more sustainable methods are being developed to streamline this process. One significant advancement is the extraction of high-purity this compound from the waste streams of other industrial processes, such as titanium dioxide production. nih.gov This approach not only provides a secure supply chain for this critical mineral but also adds value to industrial byproducts, eliminating the need for additional mining. nih.gov For example, Rio Tinto Fer et Titane (RTFT) has successfully implemented a process to extract this compound from titanium dioxide production waste, becoming a key North American producer. nih.gov Similarly, RUSAL has developed technology to obtain this compound from red mud, a byproduct of alumina production. grafiati.com
Once high-purity this compound is obtained, it is used to create an Al-Sc master alloy. This can be achieved through various metallothermic reduction processes. ub.edu For instance, the oxide can be converted to scandium fluoride (ScF₃) and then introduced into molten aluminum. mdpi.commdpi.com Another approach involves direct electrolytic reduction of this compound in a molten salt bath to produce scandium metal powder, which is then alloyed with aluminum. nih.gov Research has also demonstrated the production of Al-Sc master alloys from scandium sulfide (B99878), which is generated from the sulfidation of this compound. ub.edu These master alloys, typically with a scandium content of around 2 wt%, are then used in small quantities to microalloy a wide range of aluminum alloys, imparting significant improvements in mechanical properties. researchgate.net
| Organization | Source of this compound | Key Process/Technology |
| Rio Tinto Fer et Titane (RTFT) | Byproduct of titanium dioxide production nih.gov | Patented process to extract high-purity Sc₂O₃ from waste streams. nih.govresearchgate.net |
| RUSAL | Red mud (byproduct of alumina production) grafiati.com | Technology for extracting Sc₂O₃ from red mud. grafiati.com |
| Coherent | Bauxite residues, acid wastes researchgate.net | Selective-Ion Recovery (SIR) technology for cost-effective extraction. researchgate.net |
| Massachusetts Institute of Technology (MIT) | Commercial this compound | Sulfidation of Sc₂O₃ to scandium sulfide for aluminothermic reduction. ub.edu |
Role of this compound in 3D Printing of Advanced Alloys
The integration of scandium, derived from this compound, into aluminum alloys has been a transformative development for the additive manufacturing (AM), or 3D printing, industry. nanorh.com Aluminum-scandium alloys are exceptionally well-suited for AM processes like Selective Laser Melting (SLM) and Direct Metal Laser Sintering (DMLS), where fine metal powders are fused layer-by-layer to create complex, high-performance components. mdpi.com
The journey from this compound to a 3D-printable part begins with the creation of a specialized Al-Sc alloy powder. This compound is first used to produce an Al-Sc master alloy, which is then processed into a powder with the desired particle size and morphology for additive manufacturing. researchgate.net Companies like Amaero, in partnership with Rio Tinto, process billets of Al-Sc alloy into powder suitable for 3D printing. researchgate.net Similarly, Scandium Canada is working with McMaster University to develop unique Al-Sc powders specifically designed for advanced manufacturing applications. nanorh.com
The addition of scandium to aluminum alloys provides several key benefits for 3D printing. It acts as a powerful grain refiner and inhibits recrystallization at elevated temperatures, which helps to control the microstructure during the rapid heating and cooling cycles inherent in AM. researchgate.net This results in printed parts with superior strength, ductility, and resistance to hot cracking—a common issue with high-strength aluminum alloys during welding or printing. mdpi.com The resulting Al-Sc components are lightweight yet robust, making them ideal for demanding sectors such as aerospace, defense, and automotive, where weight reduction and high performance are critical. mdpi.comaip.org For example, these alloys are used to print lightweight and strong components for aircraft, satellites, and high-performance vehicles. aip.org
| Company/Entity | Contribution to Al-Sc in 3D Printing | Application Area |
| Rio Tinto / Amaero | Supply and processing of Al-Sc billets into powder for 3D printing. researchgate.net | Aerospace, Defense researchgate.net |
| Scandium Canada / McMaster University | Development of patented Al-Sc powders for additive manufacturing. nanorh.com | General advanced manufacturing nanorh.com |
| Clean TeQ / Relativity Space | Development of Sc-Al alloys for 3D printing of space launch rockets. aip.org | Aerospace (Rockets) aip.org |
| APWORKS / Metal Powder Works | Advocacy and development of scandium-based aluminum alloys for serial AM production. google.com | High-performance components google.com |
Doping and Alloying Effects in Scandium Oxide Systems
Impact of Scandium Doping on Electronic and Optical Properties of Other Oxides
The incorporation of scandium as a dopant into other oxide materials can induce substantial changes in their electronic and optical behaviors. These alterations are primarily due to the introduction of Sc3+ ions, which can substitute for host cations, create defects, and modify the local crystal structure and electronic band structure.
Research has shown that scandium doping can effectively tune the properties of various oxides. For instance, in zinc oxide (ZnO), scandium doping has been observed to influence its optical band gap. jeitsm.comresearchgate.net Similarly, the introduction of scandium into hafnium oxide (HfO2) has a pronounced effect on its dielectric properties. aip.orgresearchgate.netresearchgate.net Doping HfO2 with scandium can lead to the stabilization of the cubic phase, which possesses a higher dielectric constant (κ) compared to the monoclinic phase of undoped HfO2. aip.orgresearchgate.netresearchgate.net This enhancement in the dielectric constant is critical for applications in next-generation electronic devices, such as high-κ gate dielectrics in transistors. Studies have reported a significant increase in the dielectric permittivity of HfO2 from approximately 16 to 32 with 10% scandium doping. aip.orgresearchgate.net
Furthermore, scandium doping can alter the refractive index of oxide thin films. In titanium dioxide (TiO2), for example, the incorporation of scandium can modify the film's refractive index, which is a key parameter for optical coating applications. The precise change in refractive index is dependent on the scandium concentration and the deposition conditions of the thin film.
The following table summarizes the notable effects of scandium doping on the electronic and optical properties of selected oxides:
Interactive Data Table: Effects of Scandium Doping on Oxide Properties| Host Oxide | Dopant | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| Zinc Oxide (ZnO) | Scandium (Sc) | Increase in Optical Band Gap | Varies with Sc concentration and film thickness. | jeitsm.comresearchgate.net |
| Hafnium Oxide (HfO2) | Scandium (Sc) | Increase in Dielectric Constant | From ~16 to ~32 with 10% Sc doping. | aip.orgresearchgate.netresearchgate.net |
Rare-Earth Doping for Luminescent and Laser Applications (e.g., Yb3+, Pr3+, Er3+, Tm3+)
Scandium oxide serves as an excellent host material for rare-earth ions, enabling a wide range of luminescent and laser applications. Its cubic crystal structure, high thermal conductivity, and low phonon energy contribute to efficient light emission from the doped rare-earth ions.
Ytterbium (Yb3+): Yb3+-doped this compound (Yb:Sc2O3) is a promising gain medium for high-power, tunable, and ultrashort-pulse lasers. The spectroscopic properties of Yb:Sc2O3 ceramics have been extensively studied, revealing broad absorption and emission bands. iphy.ac.cnscientific.net The strongest emission peak is typically centered around 1040 nm with a significant bandwidth, which is advantageous for the generation of femtosecond laser pulses. iphy.ac.cn The emission cross-section for Yb3+ in Sc2O3 has been reported to be approximately 1.8 × 10⁻²⁰ cm². iphy.ac.cn
Praseodymium (Pr3+): Praseodymium-doped this compound (Pr:Sc2O3) exhibits luminescence in the visible spectral range. The emission spectrum is characterized by transitions from the excited states of Pr3+ to its lower energy levels. The specific emission wavelengths and their intensities are influenced by the crystal field of the Sc2O3 host.
Erbium (Er3+): Erbium-doped this compound (Er:Sc2O3) is of particular interest for applications in eye-safe lasers operating around 1.5-1.6 µm and for mid-infrared lasers. The laser performance of Er:Sc2O3 has been demonstrated, showing efficient operation, particularly at cryogenic temperatures. researchgate.netresearchgate.net For instance, a resonantly pumped Er:Sc2O3 ceramic laser has achieved a slope efficiency of 77% at 1605.5 nm. researchgate.net The fluorescence lifetime of the relevant excited state of Er3+ in Sc2O3-MgO composites has been measured to be around 5.7 ms (B15284909). mdpi.com
Thulium (Tm3+): Thulium-doped this compound (Tm:Sc2O3) is a gain medium for lasers operating in the 2 µm spectral region, which is beneficial for medical and remote sensing applications. The upconversion luminescence of Tm3+ in various host materials has been studied, and Sc2O3 provides a suitable environment for efficient upconversion processes, where the absorption of multiple lower-energy photons leads to the emission of a higher-energy photon.
The table below provides a summary of key spectroscopic properties for various rare-earth ions doped in this compound.
Interactive Data Table: Spectroscopic Properties of Rare-Earth Doped this compound| Dopant Ion | Emission Wavelength(s) | Emission Cross-Section | Fluorescence Lifetime | Application | Reference |
|---|---|---|---|---|---|
| Ytterbium (Yb3+) | ~1040 nm | ~1.8 × 10⁻²⁰ cm² | Varies with concentration | High-power lasers, Ultrashort-pulse lasers | iphy.ac.cn |
| Praseodymium (Pr3+) | Visible range | - | - | Visible light emitters | scispace.com |
| Erbium (Er3+) | ~1.6 µm, ~2.7-2.8 µm | - | ~5.7 ms (in Sc2O3-MgO) | Eye-safe lasers, Mid-infrared lasers | researchgate.netresearchgate.netmdpi.comhalide-crylink.com |
Ternary and Quaternary Oxide Alloys Incorporating this compound
Incorporating this compound into ternary and quaternary oxide systems allows for the creation of new materials with tailored properties that are not achievable with the individual constituent oxides. These complex oxide alloys often exhibit unique crystal structures and functionalities.
Ternary Oxides: A notable example of a ternary oxide involving scandium is lanthanum scandate (LaScO3). materialsproject.orgurfu.ruresearchgate.netmdpi.comresearchgate.net This material crystallizes in an orthorhombic perovskite structure and has been investigated for its potential as a proton conductor for applications in solid oxide fuel cells (SOFCs). urfu.ru The crystal structure of LaScO3 consists of a network of corner-sharing ScO6 octahedra. researchgate.net It has a band gap of approximately 3.90 eV. materialsproject.org
Another class of ternary systems includes mixed sesquioxides, such as ytterbium-doped lutetium this compound (Yb:LuScO3) and thulium-doped lutetium this compound (Tm:(Lu,Sc)2O3). These materials are of interest for laser applications due to their disordered crystal structure, which leads to a broadening of the absorption and emission bands of the dopant ions. scientific.net This broadening is advantageous for achieving tunable and ultrashort laser pulses. For instance, the emission bands of Yb:(Y0.9Sc0.1)2O3 ceramics are inhomogeneously broadened compared to Yb:Y2O3. scientific.net
Quaternary Oxides: Quaternary oxide systems containing this compound are being explored for various applications, particularly as electrolytes in SOFCs. The zirconia-scandia-yttria (ZrO2-Sc2O3-Y2O3) system is a well-studied example. The addition of both scandia and yttria to zirconia helps to stabilize the cubic or tetragonal phase of zirconia, which exhibits high oxygen ion conductivity at elevated temperatures. The phase assemblage and stability in this quaternary system are complex and depend on the relative ratios of the constituent oxides. Another example is the aluminum co-doped scandium stabilized zirconia (ScAlSZ) system, which has been investigated for its morphological and structural properties in thin film form.
The properties of some representative ternary and quaternary oxide alloys incorporating this compound are summarized in the table below.
Interactive Data Table: Properties of Ternary and Quaternary this compound Alloys| Alloy System | Crystal Structure | Key Properties | Application | Reference |
|---|---|---|---|---|
| Lanthanum Scandate (LaScO3) | Orthorhombic Perovskite | Proton conductivity, Band gap ~3.90 eV | Solid Oxide Fuel Cells | materialsproject.orgurfu.ru |
| Ytterbium-doped Lutetium this compound (Yb:LuScO3) | Cubic (Bixbyite) | Broadened emission bands | Ultrashort-pulse lasers | scientific.net |
| Zirconia-Scandia-Yttria (ZrO2-Sc2O3-Y2O3) | Cubic/Tetragonal | High oxygen ion conductivity | Solid Oxide Fuel Cell Electrolytes |
Doping-Induced Microstructural and Domain Structure Modifications
Doping can significantly influence the microstructure and domain structure of materials, and these effects are also observed in systems involving this compound. These modifications can have a profound impact on the material's mechanical, electrical, and optical properties.
In scandium-doped aluminum nitride (ScAlN), the incorporation of scandium has been shown to induce changes in the crystal structure and microstructure. tamu.eduresearchgate.netmdpi.com These changes can lead to enhanced piezoelectric and ferroelectric properties. The engineering of strain and texture in ScAlN thin films is a key area of research for optimizing their performance in devices like acoustic wave resonators and ferroelectric memory. imec-publications.beresearchgate.net The dynamics of ferroelectric domain switching in ScAlN are also a subject of intense study. acs.org
Similarly, in scandium-stabilized zirconia (ScSZ), the dopant concentration plays a crucial role in determining the phase stability and microstructure. nih.govnih.gov The addition of scandia can stabilize the cubic or tetragonal phases of zirconia. The microstructure of ScSZ ceramics, including grain size and porosity, is influenced by the scandium content and the sintering conditions. nih.govresearchgate.net For instance, in yttria-stabilized zirconia co-doped with scandia, considerable twinning has been observed in as-sintered specimens with higher scandia content, which is associated with a diffusionless cubic-to-tetragonal phase transformation.
The introduction of dopants can also be used to control grain growth in ceramic materials. For example, it has been reported that Sc2O3 can effectively inhibit excessive grain growth in Yb:Y2O3 ceramics, leading to improved transparency. scientific.net This grain size control is critical for achieving high-quality optical ceramics.
The understanding and control of doping-induced microstructural and domain structure modifications are essential for the development of advanced materials with tailored functionalities.
Nanomaterials and Low Dimensional Structures of Scandium Oxide
Synthesis and Controlled Morphology of Scandium Oxide Nanoparticles
The synthesis of this compound nanoparticles with tailored characteristics is crucial for their application. Various chemical routes have been developed to produce nanopowders with high purity and controlled morphology. Methods such as sol-gel synthesis, co-precipitation, hydrothermal synthesis, and homogeneous precipitation are commonly employed. researchgate.netresearchgate.net
The sol-gel process, for instance, allows for the preparation of oxide nanoparticles directly in solution, offering advantages like good homogeneity and high purity. researchgate.net This method often involves the creation of scandium oxo-hydroxide (ScOOH) nanoparticles as a precursor, which are then calcined at elevated temperatures to form crystalline Sc₂O₃. researchgate.net The characteristics of the final Sc₂O3 nanoparticles are heavily dependent on the properties of the ScOOH precursor. researchgate.net
Another approach involves a co-precipitation method using a mixed solution of NH₄HCO₃+NH₄OH as the precipitant. This technique has been successful in synthesizing ytterbium-doped this compound (Yb:Sc₂O₃) nanopowders with a primary particle size of about 35 nm after calcination. researchgate.net
Precise control over the size and shape of this compound nanoparticles is essential for tuning their properties. In sol-gel and related wet-chemical routes, several parameters can be adjusted to manipulate the final morphology of the nanoparticles. researchgate.netscientific.net
Key controlling factors include:
pH: The pH of the reaction solution has a significant influence on particle size. Studies have shown that by varying the pH, ScOOH precursor particles ranging from 40 to 1000 nm can be produced. researchgate.netresearchgate.net
Reflux Time: At a given pH, the duration of the reflux time also affects the size of the resulting ScOOH particles. researchgate.netresearchgate.net
Precursor and Solvents: The choice of the initial scandium precursor, such as scandium(III) acetylacetonate (B107027), and the solvent system, like 2-methoxyethanol (B45455) or diethylene glycol, can dictate the final size and shape of the nanocrystals. researchgate.networldscientific.com For example, lozenge-shaped platelets with dimensions of approximately 66 nm × 37 nm × 4.5 nm have been synthesized using a sol-gel method in an alcoholic medium. worldscientific.comrsc.org
Capping Agents: The use of capping agents, such as olive oil in a sol-gel auto-combustion process, can help control particle growth, leading to the formation of nanoparticles with cubic structures and sizes around 8 nm. researchgate.net
The relationship between synthesis parameters and the resulting nanoparticle characteristics is detailed in the table below.
| Synthesis Method | Precursor | Key Parameters | Resulting Particle Size | Resulting Particle Shape | Reference |
| Sol-Gel | ScCl₃·xH₂O | pH (7-13), Reflux Time (2-24h) | 40 - 1000 nm (ScOOH precursor) | Not specified | researchgate.net, researchgate.net |
| Sol-Gel | Sc(acac)₃ | Solvent (2-methoxyethanol), Aging | 66 nm x 37 nm x 4.5 nm | Lozenge-shaped platelets | rsc.org, worldscientific.com |
| Sol-Gel Auto-Combustion | Not specified | Capping Agent (Olive Oil) | ~8 nm | Cubic | researchgate.net |
| Co-precipitation | Not specified | Precipitant (NH₄HCO₃+NH₄OH), Calcination Temp. (1100 °C) | ~35 nm (Yb:Sc₂O₃) | Not specified | researchgate.net |
| Homogeneous Precipitation | Not specified | Urea-based method | 1.5 µm | Pumpkin-shaped | worldscientific.com |
This table is based on available research data and illustrates the controlled synthesis of this compound nanoparticles.
Surface functionalization allows nanoparticles to be adapted for specific environments or applications by chemically attaching molecules to their surface. americanelements.com This process can enhance stability in suspensions, introduce new functionalities, or enable targeted interactions. For metal oxide nanoparticles, the abundant surface hydroxyl groups often serve as anchor points for functional molecules. nih.gov
In the context of this compound, surface functionalization has been explored for biological applications. For instance, ultrasmall (2.6 nm) Sc₂O₃ nanoparticles doped with Europium (Eu³⁺) have been surface-modified. chinesechemsoc.org In one setup, the surface of pure Sc₂O₃ nanoparticles was modified with biotin-DSPE-PEG₂K, and in another, Eu³⁺-doped Sc₂O₃ nanoparticles were modified with avidin (B1170675). chinesechemsoc.org The specific interaction between biotin (B1667282) and avidin brings the nanoparticles together, enabling interparticle energy transfer. chinesechemsoc.org This demonstrates how surface functionalization can be used to construct nanoscale sensors.
Functionalized nanoparticles can be dispersed in various media, such as water or organic solvents, to form stable colloidal suspensions, often referred to as nanofluids. americanelements.comamericanelements.com This stability is crucial for applications requiring homogeneous distribution of the nanoparticles, such as in the creation of thin films or coatings. rsc.org
Quantum Dots, Nanorods, and Nanowhiskers of this compound
Beyond spherical nanoparticles, research has extended to other low-dimensional structures of this compound, including quantum dots (QDs), nanorods, and nanowhiskers. americanelements.com
Quantum Dots (QDs): While pure this compound QDs are a subject of research, much work has focused on scandium-incorporated materials. High-performance quantum dot hybrid light-emitting field-effect transistors (QD-HLEFETs) have been developed using a solution-processed scandium-incorporated indium oxide (Sc:In₂O₃) semiconductor as the electron transport layer. researchgate.netacs.org In these devices, the incorporation of scandium into the indium oxide layer helps to suppress oxygen vacancy defects and tune energy levels, which improves device performance. acs.orgacs.orgnih.gov The red-emitting QD-HLEFET demonstrated an electron mobility of 0.8 cm² V⁻¹ s⁻¹, a maximum brightness of 13,400 cd/m², and a maximum external quantum efficiency of 8.7%. acs.orgacs.orgnih.gov
Nanorods and Nanowhiskers: this compound nanorods are elongated nanoparticles, with typical dimensions ranging from 10 to 120 nm. nanorh.com The synthesis of different Sc₂O₃ nanostructures can be achieved by annealing a ScOOH precursor, which can be produced via a hydrothermal method. worldscientific.com The morphology of the final product is controlled by adjusting the amount of surfactant, such as sodium citrate, during the synthesis of the precursor. worldscientific.com Additionally, under certain conditions in supercritical water synthesis (e.g., 335°C, 13.7 MPa), zinc oxide has been observed to form nanorods and nanowhiskers, a principle that can be applied to other metal oxides. rsc.org
Research on Nanocomposites Featuring this compound
This compound is incorporated into various materials to create nanocomposites with enhanced or novel properties. These composites combine the characteristics of Sc₂O₃ with other materials like metals, polymers, or other oxides.
One area of research is in magnetic nanocomposites. Nanoparticles of iron(III) oxide (β-Fe₂O₃) substituted with scandium and embedded in a silica (B1680970) matrix have been prepared using a conventional sol-gel method. xray.cz Similarly, xSc₂O₃-(1-x)α-Fe₂O₃ nanocomposite systems have been synthesized through mechanochemical activation (ball milling) of Sc₂O₃ and hematite (B75146) (α-Fe₂O₃) mixtures. researchgate.net
Another significant application is in advanced electronics and energy storage. A "one-pot" strategy has been developed to synthesize a composite of nonstoichiometric this compound (ScO₀.₉₅) hybridized with N-doped porous graphitic carbon (N-PGC). nih.govacs.org This material, denoted as ScO₀.₉₅@N-PGC, has been shown to significantly promote the kinetics of sulfur cathodes in high-performance lithium-sulfur batteries. nih.gov
The table below summarizes key research findings on nanocomposites featuring this compound.
| Nanocomposite System | Synthesis Method | Key Findings | Application | Reference |
| Sc-substituted β-Fe₂O₃ in Silica | Sol-gel | Scandium substitution influences the formation temperature and magnetic properties of β-Fe₂O₃. | Magnetic Materials | xray.cz |
| xSc₂O₃-(1-x)α-Fe₂O₃ | Mechanochemical Activation | Ball milling induces structural and magnetic changes, leading to the formation of composite nanoparticles. | Magnetic Materials | researchgate.net |
| Sc:In₂O₃ with Quantum Dots | Solution Processing | Scandium incorporation suppresses defects and improves electron transport. | Light-Emitting Field-Effect Transistors (LEFETs) | researchgate.net, acs.org |
| ScO₀.₉₅@N-PGC | One-pot thermal decomposition | The nonstoichiometric oxide composite enhances sulfur cathode kinetics. | Lithium-Sulfur Batteries | nih.gov, acs.org |
This table highlights diverse research on this compound-based nanocomposites.
Influence of Nanoscale Confinement on Electronic and Optical Behavior
When the dimensions of a material are reduced to the nanoscale, quantum mechanical effects, known as quantum confinement, become significant. uu.nlnih.gov These effects can alter the material's electronic and optical properties compared to its bulk form. For semiconductor nanoparticles, confinement of electrons and holes increases the effective band gap as the particle size decreases. uu.nl
In this compound, this phenomenon is also observed. The optical properties of Sc₂O₃ films are affected by their structure and stoichiometry at the nanoscale. researchgate.net Theoretical and experimental studies on nanolaminates containing oxides have shown that the band gap and absorption edge experience a blue shift (a shift to higher energy) as the layer thickness decreases. This is attributed to the Burstein-Moss effect and quantum confinement. researchgate.net
The ability to tune electronic and optical properties by controlling particle size, doping, and surface functionality opens up new applications. researchgate.net For example, doping titanium dioxide with scandium has been shown to alter its electronic band structure, converting it from an n-type to a p-type semiconductor and improving its conductivity. ijcce.ac.ir Similarly, doping zirconia with scandium reduces its bandgap and enhances its optical activity. researchgate.net These principles highlight how nanoscale modifications, including confinement and doping, can be used to engineer the fundamental properties of this compound and related materials for specific functions in optics and electronics. rsc.orgeuropean-mrs.com
Computational and Theoretical Studies of Scandium Oxide
First-Principles Studies of Defect Formation and Migration
First-principles calculations, a subset of ab initio methods, are instrumental in understanding the formation and movement of defects within the scandium oxide crystal lattice. These defects can significantly influence the material's properties and performance in various applications.
Research has shown that in materials like scandium-doped ceria (CeO₂), oxygen vacancies are the predominant defects introduced by the dopant. rsc.org The formation energy of these vacancies and their tendency to associate with the dopant ions are strongly dependent on the ionic radius of the dopant. rsc.org First-principles calculations can quantify these defect association energies. rsc.org
In the context of scandium-based oxides, studies have investigated the energetics of oxygen vacancy formation and migration. For instance, in lanthanum scandate-based oxides, it has been found that the formation energy of oxygen vacancies is lower in interfaces, such as antiphase boundaries, compared to the regular crystal structure. nih.gov This suggests that such interfaces can act as sinks for oxygen vacancies. nih.gov
The migration of defects, particularly oxygen vacancies, is crucial for ionic conductivity. The nudged elastic band (NEB) method, a technique used in conjunction with first-principles calculations, can determine the energy barriers for defect migration pathways. rsc.org These calculations have revealed that the migration energy of an oxygen vacancy is influenced by the presence of neighboring dopant cations. rsc.org For example, in some perovskite-type oxides, distinct oxygen vacancy jumps with different activation energies have been identified, highlighting the complex nature of ion migration. nih.gov
The table below presents findings from first-principles studies on defect properties in scandium-containing oxides.
| Defect Property | Finding | Computational Method/System Studied |
| Dominant Defect in Doped Ceria | Oxygen vacancies | Density Functional Theory on RE₂O₃ doped CeO₂ |
| Oxygen Vacancy Formation Energy | Lower in interfaces (0.8–1.0 eV) compared to the bulk (1.6 eV) | First-principles calculations on lanthanum scandate-based oxides |
| Oxygen Vacancy Migration Barrier | Influenced by neighboring dopant cations | Nudged Elastic Band (NEB) method on doped ceria |
| Defect Association Energy | Strong function of the ionic radii of dopant cations | Density Functional Theory on RE₂O₃ doped CeO₂ |
Molecular Dynamics Simulations for High-Temperature Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of materials at high temperatures. By simulating the motion of individual atoms over time, MD can provide insights into dynamic processes such as phase transitions, thermal expansion, and defect interactions.
MD simulations have been employed to investigate the high-temperature behavior of materials with structures related to this compound. For instance, in the case of scandium trifluoride (ScF₃), which exhibits negative thermal expansion, MD simulations have been used to understand the relationship between atomic structure and this unusual property. aps.orgaps.org These simulations can model the vibrations of the ScF₆ octahedra, which are key to the material's thermal behavior. aps.org
In the context of oxide-dispersed strengthened (ODS) alloys, which can contain this compound nanoparticles, MD simulations are used to study their stability and interaction with defects under irradiation at high temperatures. mst.edu These simulations can model processes like the generation of defect cascades and the subsequent recovery and recombination of defects, providing a means to investigate the material's radiation resistance. mst.edu For example, simulations can track the behavior of the material when bombarded with high-energy ions, revealing the stability of the oxide nanoparticles and their role in defect management. mst.edu
The following table summarizes the applications and findings of molecular dynamics simulations in studying the high-temperature behavior of scandium-containing materials.
| System/Phenomenon Studied | Key Finding from MD Simulations |
| Scandium Trifluoride (ScF₃) | Elucidated the role of rigid unit modes and octahedral distortions in negative thermal expansion. aps.org |
| Oxide-Dispersed Strengthened Alloys | Demonstrated the stability and defect recombination properties of the material under irradiation. mst.edu |
| "Jumping Crystal" Phase Transition | Predicted the unknown high-temperature crystal structure and clarified the phase-transition mechanism. researchgate.net |
| Thermal Relaxation in Fe-Y₂O₃ | Showed amorphization at the interface due to intermixing of atoms at 700K. mst.edu |
Predictive Modeling for Material Design and Property Optimization
Predictive modeling, often incorporating machine learning (ML) and other data-driven techniques, is an emerging field in materials science that aims to accelerate the design and optimization of new materials with desired properties. nanografi.commdpi.com These approaches leverage existing experimental and computational data to build models that can predict the properties of novel materials, reducing the need for extensive trial-and-error experimentation. google.com
In the context of material design, predictive models can be used to screen vast compositional spaces to identify candidates with specific target properties. mdpi.com For instance, machine learning models can be trained on datasets of known materials to predict properties such as phase formation, strength, and optical absorption spectra for new compositions. mdpi.comnsf.gov Techniques like transfer learning can be particularly useful when dealing with limited datasets for specific material systems. nsf.gov
Optimization algorithms, such as genetic algorithms and Bayesian optimization, can be coupled with these predictive models to inversely design materials. nsf.gov This involves starting with a desired property and using the algorithm to find the material composition that is most likely to exhibit that property. nsf.gov This approach has been applied to the design of composite metal oxides for optical applications. nsf.gov
Furthermore, the design of experiments (DoE) and response surface methodology (RSM) are statistical methods that can be used to systematically explore the relationship between processing parameters and material properties, allowing for the optimization of synthesis conditions. mdpi.com The integration of these modeling and optimization techniques holds significant promise for the rational design of advanced materials like this compound for a wide range of applications. nanografi.com
The table below outlines various predictive modeling approaches and their applications in materials design and optimization.
| Modeling/Optimization Technique | Application in Material Science |
| Machine Learning (ML) | Predicts phase formation and properties of new materials, accelerating material discovery. mdpi.com |
| Transfer Learning | Addresses the issue of small datasets in predicting material properties. nsf.gov |
| Genetic Algorithms | Used for the inverse design of materials with target properties. nsf.gov |
| Bayesian Optimization | Builds predictive models for the relationship between design variables and material properties. nsf.gov |
| Design of Experiments (DoE) | Systematically investigates the effect of process parameters on material characteristics. mdpi.com |
Defect Chemistry and Engineering in Scandium Oxide
Role of Oxygen Vacancies and Interstitials on Material Performance
The performance of scandium oxide is intrinsically linked to its defect chemistry, particularly the presence of oxygen vacancies and interstitials. These point defects, which represent deviations from the perfect crystal lattice, can drastically alter the material's electrical and optical properties. umich.edu
Oxygen vacancies, where an oxygen atom is missing from its lattice site, are common defects in metal oxides. ucl.ac.uk In this compound, the concentration of these vacancies can be controlled during the thin film deposition process. For instance, using ion-beam sputtering, a lower oxygen flow rate during deposition results in a higher number of oxygen defects. mdpi.com These vacancies can create localized energy states within the bandgap, often referred to as F and F+ centers, which can trap electrons. mdpi.com An increase in oxygen vacancies is directly correlated with increased optical absorption and a reduction in the material's band gap. mdpi.com
Conversely, oxygen interstitials, which are extra oxygen atoms located in non-lattice positions, can also be present. These are more likely to form under conditions of high oxygen partial pressure during deposition. mountainscholar.org Electron paramagnetic resonance measurements have suggested the presence of O₂⁻ interstitials in films deposited under such conditions. mountainscholar.org These interstitial defects also contribute to increased optical absorption and can induce stress in the thin films. mountainscholar.org The interplay between oxygen vacancies and interstitials is crucial; changes in their respective concentrations, influenced by deposition conditions, affect properties like residual stress in the films. researchgate.net The presence of these defects ultimately governs the material's suitability for high-performance applications.
Control and Mitigation of Laser-Induced Defects in Thin Films
This compound is a promising material for high-power laser applications due to its high resistance to laser-induced damage. mdpi.com However, defects, whether intrinsic or laser-induced, can serve as initiation sites for damage, leading to a lower laser-induced damage threshold (LIDT). mountainscholar.org Therefore, controlling and mitigating these defects is essential.
A primary strategy for control involves optimizing the thin film deposition process. The number of oxygen defects can be significantly limited by controlling the oxygen flow rate during ion-beam sputtering. mdpi.com Research has shown that Sc₂O₃ films prepared with an optimal oxygen flow rate exhibit the lowest number of oxygen defects, resulting in the best transmittance, a higher refractive index, superior surface roughness, and a significantly higher LIDT. mdpi.com Films with a large number of oxygen defects, produced with no oxygen flow, show the lowest LIDT. mdpi.comresearchgate.net
Post-deposition treatments also play a vital role. Annealing, for example, can modify the film's structure and its resistance to laser damage. A significant finding is that amorphous Sc₂O₃ films, when annealed at a temperature slightly below their crystallization point, can exhibit a LIDT more than 300% higher than their crystalline counterparts when tested at a 355 nm wavelength. researchgate.netx-mol.net This suggests that preventing crystallization can be an effective method to increase the damage threshold.
Furthermore, the design of optical coatings can be engineered to improve laser resistance. The use of Sc₂O₃ as an overcoat layer on high reflectors or as an undercoat layer on antireflection coatings has been shown to yield significant improvements, with damage thresholds exceeding 6 J/cm² for 20-nanosecond pulses. researchgate.net The mitigation of laser-induced defects is also tied to reducing optical absorption; positron annihilation spectroscopy studies have indicated that vacancy defects increase absorption and severely reduce the film's resistance to laser damage. researchgate.net
Charge Trapping and Interface State Engineering in Dielectric Films
In electronic applications, particularly in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs), this compound is considered for use as a high-k dielectric film. In this context, defect-related charge trapping and interface states are critical reliability concerns. ufpel.edu.brrepositorioinstitucional.mx Charge trapping involves the capture of charge carriers (electrons or holes) at defect sites within the dielectric or at its interface with the semiconductor. mdpi.com
Defects such as oxygen vacancies in the this compound layer can act as trapping centers. researchgate.net When a voltage is applied across the gate of a MOSFET, carriers can be injected into the dielectric and become trapped. repositorioinstitucional.mx This trapped charge can lead to a shift in the device's threshold voltage, degrading its performance and stability. mdpi.com The dynamics of trapping and detrapping (the release of trapped charges) are governed by the nature and energy level of the traps. nycu.edu.tw For instance, in many oxide dielectrics, charge detrapping can occur via field-enhanced tunneling. nycu.edu.tw
Interface state engineering is the practice of controlling the properties of the interface between the dielectric (Sc₂O₃) and the semiconductor (e.g., silicon) to minimize performance-degrading traps. A high density of interface traps can impair carrier transport in the transistor channel. repositorioinstitucional.mx While specific research on interface engineering for Sc₂O₃ is emerging, principles from other high-k dielectrics are applicable. The goal is to create a sharp, well-defined interface with a low density of electrically active defects. ibm.com The concentration of defects at the interface can be influenced by deposition methods and post-deposition annealing. researchgate.net Minimizing these traps is crucial for the successful integration of this compound as a gate dielectric in next-generation electronic devices.
Impact of Non-Stoichiometry on Electronic and Optical Characteristics
Non-stoichiometry in this compound, meaning a deviation from the ideal Sc:O atomic ratio of 2:3, has a profound impact on its electronic and optical characteristics. umich.eduunacademy.com The stoichiometry of Sc₂O₃ films can be intentionally tuned during deposition, for example, by using reactive magnetron sputtering with feedback control to prepare under-stoichiometric, stoichiometric, and over-stoichiometric films. researchgate.net
Research demonstrates that stoichiometric this compound films exhibit the most desirable optical properties. They possess the highest refractive index (2.08 at 355 nm) and the highest material density (4.1 ± 0.1 g cm⁻³), coupled with the lowest extinction coefficient (0.7 × 10⁻³ at 355 nm). researchgate.net These properties make stoichiometric Sc₂O₃ an excellent candidate for applications requiring a high refractive index and a wide bandgap material. researchgate.netresearchgate.net
Any transition to either under-stoichiometry (oxygen deficient) or over-stoichiometry (oxygen rich) leads to a degradation of these properties. researchgate.net Specifically, non-stoichiometric films show a decrease in both film density and refractive index, while the extinction coefficient, which is related to optical loss, increases. researchgate.net
The electronic properties are also heavily influenced. The band gap of Sc₂O₃ is directly affected by its stoichiometry. mdpi.com Films with a high concentration of oxygen defects (highly non-stoichiometric) exhibit a significantly lower band gap. In one study, a film deposited with no oxygen flow had a calculated band gap of 4.52 eV, whereas a near-stoichiometric film deposited with an optimal oxygen flow had a band gap of 6.05 eV. mdpi.com This change is attributed to the electronic states introduced by the oxygen vacancies. mdpi.com This ability to tune the electronic and optical properties by controlling stoichiometry is a key aspect of engineering this compound for specific applications.
Future Research Directions and Emerging Applications
Integration of Scandium Oxide in Emerging Quantum Technologies
The unique properties of this compound are being explored for their potential in the burgeoning field of quantum technologies. marketreportsworld.com High-purity grades of this compound, such as 99.9995%, are critical for research and development in areas like quantum computing and advanced optics, where material purity is paramount to performance. marketreportsworld.com
The development of this compound nanoparticles, also known as nanodots or nanocrystals, is another avenue of research with implications for quantum technologies. americanelements.com These nanoscale particles exhibit high surface areas and unique properties that are being explored for novel applications, including quantum dots. americanelements.com The potential for scandium to stabilize quantum states also suggests its utility in advancing quantum computing. doubleview.ca
Exploration of Novel this compound-Based Heterostructures
Researchers are actively investigating novel heterostructures based on this compound to develop new electronic and photonic devices. A heterostructure consists of a combination of at least two different semiconductor materials. The interface between these materials can exhibit unique electronic and optical properties not found in the individual materials.
Studies have focused on heterostructures combining this compound with gallium nitride (GaN). aip.org The Sc₂O₃/GaN interface has shown low trap densities, which is a crucial characteristic for high-performance transistors. aip.org X-ray photoelectron spectroscopy has been used to measure the energy band alignment at this interface, revealing a valence band offset that results in a nested (type I) band alignment. aip.org This type of alignment is significant for the design of various electronic devices.
The creation of mixed this compound/silicon oxide (Sc₂O₃/SiO₂) films is another area of interest. researchgate.net By varying the volume fraction of this compound in these mixed films, researchers can tune the refractive index and transmittance of the material. researchgate.net This tunability is valuable for the fabrication of optical coatings and other photonic components.
Furthermore, the development of heterostructures involving scandium-doped aluminum nitride (AlScN) and gallium nitride (GaN) is showing promise. uni-freiburg.defraunhofer.de The use of novel precursor molecules in the metal-organic chemical vapor deposition (MOCVD) process has led to improved electrical properties in AlScN/GaN high electron mobility transistors (HEMTs). fraunhofer.de The purity of the scandium source material has been found to significantly impact the chemical and electronic properties of these heterostructures. mdpi.comresearchgate.net
The table below summarizes some of the key findings in the research of this compound-based heterostructures.
| Heterostructure System | Key Findings and Potential Applications |
| Sc₂O₃/GaN | Low interface trap densities, nested band alignment. Potential for high-performance metal-oxide-semiconductor field-effect transistors (MOSFETs). aip.org |
| Sc₂O₃/SiO₂ | Tunable refractive index and transmittance by varying the Sc₂O₃ volume fraction. Applications in optical coatings. researchgate.net |
| AlScN/GaN | Improved electrical properties in HEMTs using novel precursors. Purity of scandium source is critical. fraunhofer.demdpi.comresearchgate.net |
| BlueP/Sc₂CX₂ (X=O, F, OH) | Type-II band alignment and enhanced optical absorption. Potential for nanoelectronics and photovoltaics. aip.org |
Sustainable Synthesis and Recycling Methodologies for this compound Materials
The scarcity and high cost of scandium have driven research into more sustainable methods for its production and recycling. scandium.orgresearchgate.net A significant future trend is the focus on recycling scandium from end-of-life products, such as those from the aerospace and electronics industries. scandium.org This "urban mining" approach helps to reduce waste and supplement the limited primary supply of scandium. scandium.orgscandium.org
New methods for recycling this compound from industrial byproducts are also being developed. One such method involves the recovery of this compound from scandium carbonate waste. google.com This process includes calcining the scandium carbonate to produce a coarse this compound, which is then purified through steps like acid leaching, extraction, and precipitation to yield high-purity Sc₂O₃. google.com Similarly, methods are being devised to recover this compound from aluminum-scandium alloy smelting waste. google.com
In terms of synthesis, researchers are exploring more environmentally friendly and efficient techniques. The sol-gel method, for instance, has been used to synthesize this compound nanoparticles from precursors like scandium chloride. researchgate.net This technique allows for control over particle size by adjusting parameters such as pH and reflux time. researchgate.net Another approach is the use of aerosol-assisted chemical vapor deposition, which has been shown to produce both polycrystalline and amorphous Sc₂O₃ thin films at high growth rates. science.gov
The table below outlines some of the sustainable synthesis and recycling methods being explored for this compound.
| Method | Description | Key Advantages |
| Urban Mining | Extraction of scandium from electronic waste and other discarded products. scandium.orgscandium.org | Reduces waste, supplements primary supply. scandium.orgscandium.org |
| Recycling from Scandium Carbonate | Calcination of scandium carbonate waste followed by purification steps to obtain high-purity Sc₂O₃. google.com | Simple process, reduces environmental pollution. google.com |
| Recycling from Alloy Smelting Waste | Recovery of this compound from waste generated during the production of aluminum-scandium alloys. google.com | Utilizes industrial byproducts, low recovery cost. google.com |
| Sol-Gel Synthesis | Synthesis of Sc₂O₃ nanoparticles from a chemical solution (sol) that acts as a precursor for an integrated network (gel). researchgate.net | Control over particle size, can produce high-purity nanopowders. researchgate.net |
| Aerosol-Assisted Chemical Vapor Deposition | A technique where a precursor solution is aerosolized and delivered to a heated substrate to form a thin film. science.gov | High growth rates, low cost, scalable. science.gov |
Advanced Characterization Techniques for In-Situ Studies of this compound
To better understand and control the properties of this compound films and devices, researchers are employing advanced in-situ characterization techniques. These methods allow for the real-time study of material properties during processes like deposition or operation.
Synchrotron X-ray diffraction (XRD) is one such powerful technique. An in-situ synchrotron XRD system has been developed to measure the piezoelectric coefficient of aluminum scandium nitride (AlScN) thin films. nih.gov This method allows for the quantitative demonstration of the piezoelectric effect by observing variations in the lattice spacing as an external voltage is applied. nih.gov
X-ray photoelectron spectroscopy (XPS) is another crucial in-situ analysis tool. It has been used immediately after the deposition of scandium-doped europium oxide (EuO) thin films to analyze their chemical composition and the oxidation states of the elements present. aip.org This provides immediate feedback on the quality and properties of the grown films.
Other advanced characterization techniques used for this compound thin films include ellipsometry, high-resolution transmission electron microscopy, scanning transmission electron microscopy, and energy dispersive x-ray analysis. byu.edu These techniques provide detailed information about the physical and optical properties of the films. byu.edu The investigation of this compound thin films using these methods has led to the first experimentally determined optical constants for this material in the extreme ultraviolet range. byu.edu
The table below highlights some of the advanced characterization techniques used for in-situ studies of this compound.
| Technique | Information Obtained | Example Application |
| In-Situ Synchrotron X-ray Diffraction (XRD) | Real-time measurement of crystal structure and lattice parameters. nih.gov | Characterizing the piezoelectric coefficient of AlScN thin films under an applied voltage. nih.gov |
| In-Situ X-ray Photoelectron Spectroscopy (XPS) | Real-time analysis of elemental composition and chemical states at the surface. aip.orgmdpi.com | Analyzing the composition of Sc-doped EuO films immediately after deposition. aip.org |
| Ellipsometry | Measurement of optical properties (refractive index, thickness) of thin films. byu.edu | Characterizing the optical constants of this compound thin films. byu.edu |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Imaging of the atomic structure of materials. byu.edu | Analyzing the microstructure of deposited this compound films. byu.edu |
Multi-Functional this compound Systems for Convergent Technologies
The diverse properties of this compound make it a candidate for multi-functional systems where different technologies converge. Research is exploring the integration of this compound into devices that combine electronic, photonic, and energy storage capabilities.
One example is the development of a multifunctional separator for high-performance lithium-sulfur batteries. rsc.orgresearchgate.net In this application, a composite of this compound nanocrystals and carbon nanotubes is coated onto a commercial separator. rsc.orgresearchgate.net This modified separator exhibits multiple functions: it physically blocks the migration of polysulfides, acts as an upper current collector, chemically anchors polysulfide species, and catalytically promotes the conversion of sulfur species. researchgate.net The result is a battery with high capacity, superior cycling stability, and impressive rate performance. rsc.orgresearchgate.net
This compound is also being investigated for its role in convergent electronic and photonic systems. Its use in transistors, such as MOSFETs, where it can serve as a gate dielectric, highlights its electronic functionality. stanfordmaterials.com In photonics, its high refractive index and stability are valuable for optical coatings and waveguides. stanfordmaterials.com The potential to combine these functions in a single integrated system is an active area of research.
Furthermore, this compound is considered a key material in solid oxide fuel cells (SOFCs), where it is used to enhance the efficiency and durability of the electrolyte. marketreportsworld.comdoubleview.ca The convergence of these energy technologies with electronics and photonics could lead to the development of highly integrated and efficient systems.
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize high-purity scandium oxide (Sc₂O₃) from industrial byproducts like red mud?
- Methodology : this compound is typically extracted via hydrometallurgical processes. A common approach involves acid leaching of red mud (a bauxite residue) using HCl or H₂SO₄, followed by solvent extraction (e.g., with D2EHPA) to isolate scandium. Precipitation as scandium hydroxide (Sc(OH)₃) is then achieved by adjusting pH, and calcination at 800–1000°C yields Sc₂O₃. Key parameters include leaching temperature (60–90°C), acid concentration, and impurity removal steps (e.g., iron precipitation) .
- Data Validation : Characterization techniques like XRD, SEM-EDS, and FTIR confirm crystallinity (cubic structure), purity (>99%), and particle morphology (micron-scale layered structures) .
Q. How do researchers address discrepancies in this compound resource estimates and production data?
- Methodology : Resource estimates rely on geological surveys, mining byproduct analyses, and extrapolation from limited datasets. For example, global scandium resources are estimated at ~6.1 million tons, but extractable reserves are only ~676,000 tons due to technological limitations. Researchers use integrated assessment models (e.g., WORLD7) to simulate supply dynamics, validating outputs against historical production rates (e.g., ~45 tons/year in 2022) and price corridors .
- Data Contradictions : Military underreporting and proprietary industry data create gaps. Sensitivity analyses test assumptions like extraction yields (e.g., 1500 tons/year potential vs. actual 45 tons/year) .
Q. What are the standard protocols for characterizing this compound’s optical and electronic properties?
- Methodology :
- Optical : Measure infrared transparency and refractive index using spectrophotometry (e.g., 0.4–6 µm wavelength range). Sc₂O₃’s high dielectric constant (~14) is quantified via impedance spectroscopy .
- Electronic : Bandgap analysis via UV-Vis diffuse reflectance spectroscopy (DRS) and photoluminescence (PL) to assess potential in semiconductors or fuel cells .
Advanced Research Questions
Q. How can system dynamics modeling (e.g., WORLD7) resolve uncertainties in this compound supply-demand forecasts?
- Methodology : The WORLD7 model integrates mass-energy balances, market feedback, and policy scenarios. Key variables include:
- Demand sensitivity : Three-tiered scenarios for Sc₂O₃ use in alloys, solid oxide fuel cells (SOFCs), and lasers .
- Recycling potential : Simulate closed-loop systems where end-of-life Sc₂O₃ is recovered from aerospace alloys or SOFCs, reducing primary extraction by 20–40% .
- Validation Challenges : Limited historical data necessitate "corridor validation," where simulated prices (e.g., 4,500/kg Sc₂O₃) align with fragmented market reports .
Q. What experimental designs optimize this compound’s role in enhancing aluminum-scandium (Al-Sc) alloy performance?
- Methodology :
- Alloy Design : Use vacuum arc melting to prepare Al-Sc alloys with 0.1–0.5 wt% Sc₂O₃. Mechanical testing (tensile strength, microhardness) reveals grain refinement effects.
- Thermal Stability : Differential scanning calorimetry (DSC) assesses precipitate formation (e.g., Al₃Sc) at 300–500°C, critical for aerospace applications .
- Data Gaps : Contradictions exist in optimal Sc₂O₃ doping levels; some studies suggest diminishing returns above 0.3 wt% due to agglomeration .
Q. How do this compound synthesis conditions influence its catalytic activity in methane combustion?
- Methodology :
- Synthesis : Compare sol-gel, hydrothermal, and solid-state methods. For example, sol-gel-derived Sc₂O₃-ZrO₂ composites show higher surface area (~120 m²/g) and lower ignition temperatures (T₅₀ = 400°C) .
- Kinetic Analysis : Use fixed-bed reactors with gas chromatography (GC) to measure CH₄ conversion rates. Apparent activation energies (Eₐ) are derived via Arrhenius plots .
Methodological Frameworks for Contradictory Data
Q. What statistical approaches reconcile conflicting reports on this compound’s environmental impact during extraction?
- Methodology : Lifecycle assessment (LCA) models compare red mud processing routes. Monte Carlo simulations quantify uncertainty in energy consumption (e.g., 200–400 kWh/kg Sc₂O₃) and acid waste generation .
- Case Study : Pilot-scale tests at RUSAL Krasnoturyinsk reduced red mud consumption by 30% via optimized leaching cycles, validated through mass-balance audits .
Q. How do researchers validate this compound’s phase purity when contamination risks exist in co-extraction processes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
